3-Butoxycarbonylphenylboronic acid
Description
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Properties
IUPAC Name |
(3-butoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-2-3-7-16-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8,14-15H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRBUIKBJAGBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457978 | |
| Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827300-04-9 | |
| Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Butoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic route for 3-Butoxycarbonylphenylboronic acid, a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. This document outlines the core methodology, presents quantitative data for process optimization, and offers a detailed experimental protocol.
Core Synthesis Route: One-Pot Esterification of 3-Carboxyphenylboronic Acid
The most direct and industrially scalable synthesis of this compound involves a one-pot reaction starting from 3-Carboxyphenylboronic acid. This method proceeds via an acid chloride intermediate, which is then esterified.
Reaction Pathway
The synthesis is a two-step, one-pot process:
-
Activation of the Carboxylic Acid: 3-Carboxyphenylboronic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive acid chloride.
-
Esterification: The in situ generated acid chloride is then reacted with a metal alkoxide, in this case, a butoxide salt, to form the desired butyl ester.
A general schematic of this reaction is presented below.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound, derived from various experimental examples. This data is crucial for reaction optimization and scale-up.
| Parameter | Value | Notes |
| Starting Material | 3-Carboxyphenylboronic acid | |
| Reagents | Thionyl chloride (SOCl₂), Potassium tert-butoxide | Sodium tert-butoxide can also be used. |
| Solvent | Tetrahydrofuran (THF) | |
| Molar Ratio (Substrate:SOCl₂:Butoxide) | 1 : 1.5 : 2.5 | This ratio has been shown to produce high yields. |
| Reaction Time (Acid Chloride Formation) | 4 hours | Under reflux conditions. |
| Reaction Time (Esterification) | 1 hour | At a reduced temperature of 0-5 °C. |
| Maximum Molar Yield | 95%[1][2] | |
| Product Purity (after recrystallization) | 98%[1][2] |
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
3-Carboxyphenylboronic acid
-
Thionyl chloride (SOCl₂)
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Acetic acid
-
Petroleum ether (for recrystallization)
-
Water
-
Nitrogen gas supply
-
10L glass reactor equipped with a mechanical stirrer, thermometer, and constant pressure dropping funnel
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge the 10L glass reactor with 3 moles of 3-Carboxyphenylboronic acid and 4 kg of anhydrous tetrahydrofuran (THF).[2]
-
Acid Chloride Formation: Begin stirring the mixture and heat to reflux. Once refluxing, slowly add 4.5 moles of thionyl chloride dropwise using the constant pressure dropping funnel. Maintain the reaction at reflux for 4 hours.[2]
-
Cooling: After 4 hours, cool the reaction mixture to a temperature of 0-5 °C.[2]
-
Esterification: While maintaining the temperature at 0-5 °C, add 7.5 moles of potassium tert-butoxide in batches. After the addition is complete, continue to stir the reaction mixture for an additional hour.[2]
-
Quenching and Extraction: Add 2 kg of water to the reaction mixture. Acidify the mixture with acetic acid. Allow the layers to separate and then perform a liquid-liquid extraction.[2]
-
Isolation of Crude Product: Concentrate the organic phase under reduced pressure to obtain the crude product.[2]
-
Purification: Recrystallize the crude product from approximately 2 kg of petroleum ether to yield the pure solid this compound.[2]
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis process.
Caption: Workflow for the one-pot synthesis of this compound.
Alternative Synthesis Considerations
While the one-pot method described is highly efficient, other synthetic strategies exist for the formation of aryl boronic esters. One common alternative involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate at low temperatures. However, for this specific target molecule, the use of organolithium reagents can be expensive and requires cryogenic temperatures (around -100 °C), making it less suitable for large-scale industrial production.[1]
Purification and Characterization
The purification of boronic acids can sometimes be challenging. Recrystallization is often the most effective method for obtaining high-purity material. For boronic acids that are difficult to crystallize, derivatization into a more crystalline form, such as a salt, followed by regeneration of the pure boronic acid can be a viable strategy.
Characterization of the final product should be performed using standard analytical techniques. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and ¹¹B NMR are invaluable for confirming the structure of the target molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC).
References
A Technical Guide to the Spectral Properties of 3-Butoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for 3-Butoxycarbonylphenylboronic acid (also known as 3-(tert-Butoxycarbonyl)phenylboronic acid), a versatile reagent in organic synthesis and drug discovery. This document presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols. The information herein is intended to assist researchers in the identification, characterization, and application of this compound in their work.
Introduction
This compound, with the chemical formula C₁₁H₁₅BO₄ and a molecular weight of 222.05 g/mol , is a key building block in medicinal chemistry and materials science.[1][2] Its utility is highlighted in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2] This reactivity is crucial for the synthesis of complex organic molecules, including novel drug candidates.[2] The boronic acid moiety allows for unique interactions with biological targets, making it a valuable component in the design of targeted therapies.[2]
Spectral Data
A comprehensive search for the experimental spectral data of this compound yielded limited publicly available, complete datasets. The following tables summarize the expected and reported data. For comparative purposes, spectral data for the related compound, 3-isopropoxyphenylboronic acid, is also included where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
While a specific experimental spectrum for this compound was not found, the expected proton NMR spectrum would show characteristic signals for the aromatic protons and the tert-butyl group.
¹³C NMR (Carbon NMR)
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Ester) | 165-175 |
| C-O (tert-Butyl) | 75-85 |
| C (Aromatic, attached to B) | 130-140 (often not observed) |
| CH (Aromatic) | 120-135 |
| C (tert-Butyl) | 25-30 |
| CH₃ (tert-Butyl) | 25-30 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Boronic acid) | 3200-3600 | Broad |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-2980 | Medium-Strong |
| C=O (Ester) | 1700-1730 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium |
| B-O | 1310-1380 | Strong |
| C-O (Ester) | 1150-1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry of this compound would confirm its molecular weight.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅BO₄ |
| Molecular Weight | 222.05 g/mol |
| Expected [M+H]⁺ | 223.1136 |
| Expected [M+Na]⁺ | 245.0955 |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data discussed above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact.
Data Acquisition:
-
Instrument: FT-IR spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum should be collected prior to the sample spectrum.
Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be infused directly into the mass spectrometer or introduced via liquid chromatography.
Data Acquisition:
-
Instrument: Mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive or negative ion mode can be used.
-
Mass Range: Scan a range appropriate to detect the molecular ion, for example, m/z 50-500.
-
Analysis: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
Logical Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows relevant to the study and application of this compound.
Caption: Workflow from synthesis to application of this compound.
Caption: Simplified Suzuki-Miyaura coupling pathway utilizing the subject compound.
Conclusion
This compound is a valuable synthetic intermediate with significant applications in drug discovery and development. While a complete, publicly available dataset of its spectral properties remains elusive, this guide provides the foundational information necessary for its identification and use. The provided experimental protocols offer a starting point for researchers to generate their own comprehensive spectral data. The continued exploration and characterization of such versatile building blocks are essential for advancing the fields of medicinal chemistry and materials science.
References
Characterization of 3-Butoxycarbonylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Butoxycarbonylphenylboronic acid, also known as tert-butyl 3-boronobenzoate, is a versatile organic compound widely utilized as a key building block in synthetic and medicinal chemistry. Its dual functionality, featuring a boronic acid group and a tert-butoxycarbonyl (Boc) protected carboxylic acid, makes it an invaluable reagent for constructing complex molecular architectures. The boronic acid moiety is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds, while the Boc protecting group offers stability and allows for selective transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in pharmaceutical development.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. These data are essential for its handling, reaction setup, and characterization.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 220210-56-0 | [1][2] |
| Molecular Formula | C₁₁H₁₅BO₄ | [1][2] |
| Molecular Weight | 222.05 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 96-102 °C | [2] |
| Boiling Point | 375.0 ± 44.0 °C (Predicted) | [2] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 7.72 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in Methanol. Phenylboronic acids are generally soluble in polar organic solvents like ethers and ketones and poorly soluble in nonpolar hydrocarbon solvents. | [2][3] |
| Synonyms | 3-(tert-Butoxycarbonyl)benzeneboronic acid, tert-Butyl 3-boronobenzoate, 3-(t-Butoxycarbonyl)phenylboronic acid | [1][2] |
Spectroscopic Data
Disclaimer: Experimental spectral data for this compound were not available in the searched literature. The information below is based on characteristic vibrational frequencies and predicted chemical shifts for the functional groups present in the molecule.
1.2.1. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| O-H Stretch | 3550 - 3200 (broad) | Boronic acid hydroxyl groups, intermolecular hydrogen bonding.[4] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H bonds on the phenyl ring.[4] |
| C-H Stretch (Aliphatic) | 2960 - 2850 | C-H bonds of the tert-butyl group.[4] |
| C=O Stretch (Ester) | ~1715 | Carbonyl of the tert-butoxycarbonyl group. |
| C=C Stretch (Aromatic) | 1600 - 1400 | Phenyl ring skeletal vibrations.[4] |
| B-O Stretch | 1380 - 1310 | Boron-oxygen bond of the boronic acid.[5] |
| C-O Stretch (Ester) | 1260 - 1000 | Ester C-O bonds.[4] |
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the substituted phenyl ring and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The protons on the boronic acid group (-OH) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (four distinct signals for the substituted ring), the carbonyl carbon of the ester, and the carbons of the tert-butyl group (quaternary and methyl carbons). The carbon atom directly attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.
-
¹¹B NMR: The ¹¹B NMR spectrum provides direct information about the boron center. For a trigonal planar sp²-hybridized boronic acid, a single resonance is expected in the range of δ 27-33 ppm.[6]
1.2.3. Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak [M]⁺ or related ions such as [M-H]⁻ in negative ion mode.[7] Common fragmentation patterns would involve the loss of the tert-butyl group or isobutylene from the ester moiety.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound in synthesis.
Synthesis of this compound
This protocol describes the synthesis from 3-Carboxyphenylboronic acid.[2]
Reaction Scheme:
Caption: Workflow for the synthesis of this compound.
Procedure:
-
A 10 L glass reactor is equipped with a mechanical stirrer, thermometer, and a constant pressure dropping funnel.
-
Under a nitrogen atmosphere, add 3 moles of 3-Carboxyphenylboronic acid and 4 kg of tetrahydrofuran (THF).
-
While stirring and under reflux, add 4.5 moles of thionyl chloride dropwise. Continue the reaction for 4 hours.
-
Cool the reaction mixture to 0-5 °C.
-
Add 7.5 moles of potassium tert-butoxide in batches, ensuring the temperature is controlled. After the addition is complete, continue stirring for 1 hour.
-
Add 2 kg of water to the reaction mixture, followed by acidification with acetic acid.
-
Allow the mixture to stand and separate the layers.
-
Concentrate the organic phase to obtain the crude product.
-
Recrystallize the crude product from 2 kg of petroleum ether to yield the final solid product with a reported purity of 98% and a molar yield of 95%.[2]
Suzuki-Miyaura Coupling in the Synthesis of a Lumacaftor Precursor
This compound is a key reagent in the synthesis of Lumacaftor, a drug for treating cystic fibrosis.[1][8] The following protocol describes its use in a crucial C-C bond formation step.[8]
Reaction Scheme:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Dissolve 2-Bromo-3-methylpyridine (1.0 eq) in toluene (12 volumes).
-
Add potassium carbonate (K₂CO₃, 4.8 eq) followed by water (3.5 volumes).
-
Heat the mixture to 65 °C under a nitrogen stream for 1 hour.
-
Add 3-(tert-Butoxycarbonyl)phenylboronic acid (1.05 eq) and the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.015 eq).
-
Heat the reaction mixture to 80 °C.
-
After 2 hours, stop heating and add water (3.5 volumes).
-
Separate the aqueous and organic layers.
-
Wash the organic phase with water (3.5 volumes) and then extract with 10% aqueous methanesulfonic acid.
-
The aqueous phase is then basified with 50% aqueous NaOH and extracted with ethyl acetate.
-
Concentrate the organic layer to afford the crude product, tert-butyl 3-(3-methylpyridin-2-yl)benzoate, with a reported yield of 82%.[8]
Applications and Reactivity
Key Applications
-
Pharmaceutical Synthesis: The most prominent application is as a crucial intermediate in the multi-step synthesis of Lumacaftor , a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][8]
-
Organic Synthesis: It serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and materials science.[9]
-
Drug Discovery: The boronic acid moiety can interact with biological molecules, opening avenues for its use in developing targeted therapies and drug delivery systems.[9][10] Phenylboronic acids, in general, are explored for their potential as enzyme inhibitors (e.g., serine proteases) and for their antiproliferative activity against cancer cell lines.[10]
Chemical Reactivity
The reactivity of this compound is dominated by the boronic acid group.
-
Suzuki-Miyaura Coupling: This is its most common reaction, where it couples with aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base to form a new C-C bond.[9]
-
Formation of Boronate Esters: Boronic acids reversibly react with diols to form cyclic boronate esters. This property is exploited in sensing and protection group chemistry.
-
Chan-Evans-Lam Coupling: It can also participate in copper-catalyzed C-N or C-O bond-forming reactions with amines and phenols, respectively.
Safety and Handling
Hazard Identification:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep in a dark place, as some boronic acids can be light-sensitive.[2]
Note: No specific LD50 or comprehensive toxicological data for this compound was found. The safety information is based on general data for related boronic acid compounds and should be handled with the care accorded to all laboratory chemicals.
References
- 1. apicule.com [apicule.com]
- 2. 3-tert-Butoxycarbonylphenylboronic acid | 220210-56-0 [chemicalbook.com]
- 3. d-nb.info [d-nb.info]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. scirp.org [scirp.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. chemimpex.com [chemimpex.com]
- 10. 3-(Tert-butoxycarbonyl)phenylboronic acid | 220210-56-0 | Benchchem [benchchem.com]
3-Butoxycarbonylphenylboronic acid CAS number 220210-56-0 properties
An In-depth Technical Guide to 3-Butoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS: 220210-56-0), a versatile reagent in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis, its applications in drug development, and essential safety information.
Core Properties and Specifications
This compound, also known as 3-(tert-Butoxycarbonyl)benzeneboronic acid, is a white to light yellow crystalline powder.[1] Its chemical structure incorporates a boronic acid functional group and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and allows for selective reactivity in complex synthetic pathways.[2][3]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 220210-56-0 | [1][2][4][5][6] |
| Molecular Formula | C₁₁H₁₅BO₄ | [1][2][4][6] |
| Molecular Weight | 222.05 g/mol | [2][4][5][6] |
| Appearance | White to light yellow/off-white crystalline powder | [1][2] |
| Melting Point | 96-102 °C | [1][7] |
| Boiling Point | 375.0 ± 44.0 °C (Predicted) | [1][6][8] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [1][7] |
| Purity | Typically ≥97% | [2] |
| Solubility | Soluble in Methanol | [1] |
| Storage | Keep Cold, in a dry, sealed place. Some sources suggest Room Temperature. | [1][6][8] |
Table 2: Identification and Data Reference
| Identifier | Value | Source(s) |
| MDL Number | MFCD01630855 | [1][2][6] |
| PubChem ID | 2773299 | [2][5] |
| InChI Key | HVJDVHCPCSZDSR-UHFFFAOYSA-N | [4] |
| EINECS (EC#) | 691-957-9 | [1] |
Synthesis and Purification Protocol
A common method for synthesizing 3-tert-Butoxycarbonylphenylboronic acid involves the reaction of m-carboxybenzeneboronic acid with thionyl chloride, followed by esterification with potassium tert-butoxide.[1][9]
Experimental Methodology
Materials:
-
m-Carboxybenzeneboronic acid
-
Tetrahydrofuran (THF)
-
Thionyl chloride (SOCl₂)
-
Potassium tert-butoxide
-
Acetic acid
-
Petroleum ether
-
Water
-
10L glass reactor with mechanical stirring, thermometer, and constant pressure dropping funnel
-
Nitrogen atmosphere
-
Initial Setup: Under a nitrogen atmosphere, add 3 moles of m-carboxybenzeneboronic acid and 4 kg of tetrahydrofuran to the 10L glass reactor.
-
Acid Chloride Formation: While stirring and under reflux, slowly add 4.5 moles of thionyl chloride dropwise. Continue the reaction for 4 hours.
-
Esterification: Cool the reaction mixture to 0-5°C. Add 7.5 moles of potassium tert-butoxide in batches. After the addition is complete, continue stirring for 1 hour.
-
Workup: Add 2 kg of water to the mixture and then acidify with acetic acid. Allow the layers to separate.
-
Isolation: Separate the organic phase and concentrate it to obtain the crude product.
-
Purification: Recrystallize the crude product using 2 kg of petroleum ether to yield the final solid product with a purity of approximately 98% and a molar yield of about 95%.[1]
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This boronic acid derivative is a key building block in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2][4] These reactions are fundamental in synthesizing biaryl compounds and other complex organic structures essential for drug discovery and material science.[4]
Suzuki-Miyaura Coupling
In this reaction, this compound serves as the organoboron reagent, coupling with aryl or vinyl halides in the presence of a palladium catalyst.[4]
Caption: Role in the Suzuki-Miyaura cross-coupling reaction.
Drug Development and Medicinal Chemistry
The compound's ability to form reversible covalent bonds with diols makes it a valuable tool for designing enzyme inhibitors, particularly for serine proteases and glycosidases.[4] This interaction is crucial for developing new therapeutics, including anticancer and antimicrobial agents.[4] Notably, it serves as a key pharmaceutical intermediate in the synthesis of the API Lumacaftor.[5]
Caption: Role as an intermediate in drug development.
Safety and Handling
This compound is classified as an irritant.[4] It is known to cause skin and serious eye irritation.[10] Proper personal protective equipment (PPE), including gloves and eye/face protection, should be worn during handling.[1]
Table 3: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Signal Word | Warning | [4][10] | |
| Pictogram | Irritant | [4] | |
| Hazard Statements | H315 | Causes skin irritation. | [10] |
| H319 | Causes serious eye irritation. | [10] | |
| R36/37/38 | Irritating to eyes, respiratory system and skin. | [1] | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [10] |
| P280 | Wear protective gloves/eye protection/face protection. | [10] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [10] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [10] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [10] | |
| S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [1] |
Stability and Reactivity
The compound is stable under normal conditions.[10] However, it is incompatible with strong oxidizing agents. Hazardous decomposition products include carbon monoxide, carbon dioxide, and boron oxides.[10]
References
- 1. 220210-56-0 | CAS DataBase [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-(Tert-butoxycarbonyl)phenylboronic acid | 220210-56-0 | Benchchem [benchchem.com]
- 5. apicule.com [apicule.com]
- 6. CAS 220210-56-0 | 3-(Tert-butoxycarbonyl)phenylboronic acid - Synblock [synblock.com]
- 7. Chine Acide 3-tert-butoxycarbonylphénylboronique CAS NO: 220210-56-0 Fabricants - Ãchantillon gratuit - Alfa Chemical [fr.alfachemsp.com]
- 8. molbase.com [molbase.com]
- 9. 3-tert-Butoxycarbonylphenylboronic acid | 220210-56-0 [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 3-Butoxycarbonylphenylboronic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxycarbonylphenylboronic acid, a key building block in modern organic synthesis, has garnered significant attention for its versatile applications, particularly in the realm of pharmaceutical and materials science. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and insights into its role in drug development.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and reactivity in various synthetic transformations. A summary of these properties is presented below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 102 °C | --INVALID-LINK-- |
| Boiling Point | 375 °C at 760 mmHg | --INVALID-LINK-- |
| Molecular Weight | 222.05 g/mol | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₅BO₄ | --INVALID-LINK-- |
Table 2: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Reference |
| IUPAC Name | [3-(tert-butoxycarbonyl)phenyl]boronic acid | |
| CAS Number | 220210-56-0 | --INVALID-LINK-- |
| Synonyms | 3-(tert-Butoxycarbonyl)benzeneboronic acid, tert-butyl 3-boronobenzoate | --INVALID-LINK-- |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=CC(=C1)B(O)O | |
| InChI Key | HVJDVHCPCSZDSR-UHFFFAOYSA-N |
Solubility and Stability
Regarding stability, boronic acids can undergo oxidative deboronation, a process that can be influenced by the physiological environment.[6] The tert-butoxycarbonyl (Boc) protecting group on this compound enhances its stability and allows for more selective reactions.[1] For optimal stability, it is recommended to store the compound in a dry, sealed container at room temperature.[7] Phenylboronic acids can also exist in equilibrium with their cyclic anhydride trimers, known as boroxines, a process that is reversible and dependent on the presence of water.[8]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves a one-pot reaction starting from 3-carboxy-phenylboronic acid.[9]
Materials:
-
3-Carboxy-phenylboronic acid
-
Thionyl chloride
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF)
-
Water
-
Acetic acid
-
Petroleum ether
-
10L glass reactor with mechanical stirring, thermometer, and constant pressure dropping funnel
-
Nitrogen atmosphere
Procedure: [9]
-
Under a nitrogen atmosphere, charge the 10L glass reactor with 3 moles of 3-carboxy-phenylboronic acid and 4 kg of tetrahydrofuran.
-
With stirring and under reflux, add 4.5 moles of thionyl chloride dropwise. Continue the reaction for 4 hours.
-
Cool the reaction mixture to 0-5 °C.
-
Add 7.5 moles of potassium tert-butoxide in batches. After the addition is complete, continue stirring for 1 hour.
-
Add 2 kg of water to the reaction mixture.
-
Acidify the mixture with acetic acid and allow the layers to separate.
-
Separate the organic phase and concentrate it to obtain the crude product.
-
Recrystallize the crude product from 2 kg of petroleum ether to yield solid 3-tert-Butoxycarbonylphenylboronic acid.
This process typically results in a product with a purity of 98% and a molar yield of up to 95%.[9]
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of biaryl compounds.[1]
General Experimental Procedure: [10]
-
To a reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and a suitable solvent (e.g., n-propanol, 1,4-dioxane, or ethanol).
-
Stir the mixture for approximately 15 minutes to ensure dissolution of the solids.
-
Add the palladium catalyst (e.g., Palladium(II) acetate or Tetrakis(triphenylphosphine)palladium(0), typically 0.01-0.05 equivalents) and a phosphine ligand (e.g., triphenylphosphine, if required).
-
Add an aqueous solution of a base (e.g., 2M sodium carbonate or potassium carbonate, 2-3 equivalents).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 1-15 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Role in Drug Development and Signaling Pathways
Boronic acids and their derivatives are of significant interest in medicinal chemistry.[11] Bortezomib, the first boronic acid-containing drug to be approved, is a proteasome inhibitor used in cancer therapy.[11][12] Phenylboronic acid derivatives have been investigated for their ability to bind to sialic acids, which are often overexpressed on the surface of cancer cells, making them promising candidates for targeted drug delivery.[13]
While specific signaling pathways directly modulated by this compound are not extensively documented, its primary role in drug development is as a crucial building block.[1] It enables the synthesis of complex organic molecules that may be designed to interact with specific biological targets, such as enzymes or receptors.[1] The tert-butoxycarbonyl group can be readily removed under acidic conditions, revealing a carboxylic acid functionality that can be further modified or may be important for biological activity.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, with its primary application in the construction of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. Its well-defined physical and chemical properties, coupled with its stability and reactivity, make it an indispensable tool for researchers and scientists, particularly those in the field of drug development. The experimental protocols provided in this guide offer a practical framework for its synthesis and utilization in creating novel and complex molecular entities with potential therapeutic applications. Further research into the specific biological activities of compounds derived from this building block will likely continue to expand its importance in medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid - Google Patents [patents.google.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 3-Butoxycarbonylphenylboronic Acid in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This palladium-catalyzed reaction has proven indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. A key component of this reaction is the organoboron reagent, and the choice of its substituents can significantly influence the reaction's outcome. This technical guide provides a comprehensive examination of the mechanism of action of 3-butoxycarbonylphenylboronic acid in Suzuki coupling reactions. We will delve into the catalytic cycle, the electronic and steric effects of the butoxycarbonyl substituent, and provide relevant experimental data and protocols to aid researchers in leveraging this versatile reagent.
The Suzuki-Miyaura Catalytic Cycle: A Step-by-Step Analysis
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] This cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex.[2] The reactivity of the organic halide in this step generally follows the order of I > Br > OTf >> Cl.[2]
-
Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium center. The transmetalation is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻).[3] This boronate then reacts with the Pd(II) complex from the oxidative addition step, displacing the halide and forming a new diorganopalladium(II) complex. The precise mechanism of transmetalation can be complex and is often considered the rate-determining step of the overall reaction.[3]
-
Reductive Elimination: In the final step, the two organic groups on the diorganopalladium(II) complex couple and are eliminated from the palladium center, forming the desired biaryl product (Ar-Ar'). This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2] For reductive elimination to occur, the two organic groups typically need to be in a cis orientation on the palladium center.
The Role of this compound
The presence of the butoxycarbonyl group at the meta-position of the phenylboronic acid introduces specific electronic and steric effects that influence its reactivity in the Suzuki coupling.
Electronic Effects
The butoxycarbonyl group is an electron-withdrawing group. This electronic characteristic has a significant impact on the nucleophilicity of the phenylboronic acid. The decreased electron density on the aromatic ring makes the carbon atom attached to the boron less nucleophilic. Consequently, this can slow down the transmetalation step, which relies on the transfer of this aryl group to the palladium center.[4] While electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step, their presence on the boronic acid partner can have the opposite effect on transmetalation.[5]
Steric Effects
The butoxycarbonyl group, being larger than a hydrogen atom, introduces a degree of steric hindrance. However, its placement at the meta-position minimizes direct steric clash with the boronic acid functionality during its approach to the palladium complex. The steric hindrance of a meta-substituent is generally less pronounced than that of an ortho-substituent. The butyl chain of the ester is flexible and can orient itself away from the reaction center, further mitigating significant steric impediment.
Quantitative Data
While specific kinetic data for the Suzuki coupling of this compound is not extensively reported in readily available literature, we can infer its performance based on studies of structurally similar compounds, such as 3-carboxyphenylboronic acid and its methyl ester. The following table summarizes representative yields for Suzuki coupling reactions involving these related boronic acids with various aryl halides.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Carboxyphenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 | >90 | [6] |
| 3-Carboxyphenylboronic acid | 4-Iodoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 100 | 95 | [7] |
| Methyl 3-boronobenzoate | 4-Bromoanisole | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/Water | 100 | - | [4] |
Note: The yields are highly dependent on the specific reaction conditions, including the nature of the aryl halide, catalyst, ligand, base, and solvent.
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid with an electron-withdrawing group, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent system (e.g., a mixture of toluene, ethanol, and water) to the flask.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl-3-carboxylic acid butyl ester.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted biaryl compounds. Its mechanism of action follows the established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing nature of the butoxycarbonyl group at the meta-position primarily influences the transmetalation step by reducing the nucleophilicity of the boronic acid, which can affect the overall reaction rate. The steric effect of the meta-butoxycarbonyl group is generally considered to be minimal. By understanding these mechanistic nuances and employing optimized experimental protocols, researchers can effectively utilize this compound to construct complex molecular architectures relevant to drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 7. nbinno.com [nbinno.com]
The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in 3-Carboxy-Substituted Phenylboronic Acids for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of modern organic synthesis, particularly in the construction of complex biaryl structures pivotal to pharmaceutical development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The efficiency and success of this reaction often hinge on the strategic use of protecting groups to mask reactive functionalities. This technical guide provides a comprehensive examination of the role of the tert-butoxycarbonyl (Boc) group, employed as a tert-butyl ester, in protecting the carboxylic acid moiety of 3-carboxyphenylboronic acid. We will delve into the rationale for this protection, its impact on reaction outcomes, and provide detailed experimental protocols for its application and subsequent removal.
Introduction: The Challenge of Functional Group Tolerance in Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. Its tolerance for a wide variety of functional groups is a key advantage. However, certain functionalities can interfere with the catalytic cycle, leading to reduced yields, catalyst deactivation, or undesired side reactions.
One such challenging group is the carboxylic acid. While Suzuki couplings can sometimes be performed in the presence of a free carboxylic acid, the acidic proton and the corresponding carboxylate anion formed under the requisite basic conditions can present significant challenges.[1][2] Protecting the carboxylic acid as an ester is a common and effective strategy to circumvent these issues. The tert-butoxycarbonyl (Boc) group, in the form of a tert-butyl ester, is an excellent choice for this role due to its stability under the reaction conditions and its facile removal under mild acidic conditions.
The Core Function of the Boc Group in 3-(tert-Butoxycarbonyl)phenylboronic Acid
The primary role of the Boc protecting group in 3-(tert-butoxycarbonyl)phenylboronic acid is to mask the reactive carboxylic acid, thereby preventing its interference in the Suzuki-Miyaura coupling.
Key Advantages of Boc Protection:
-
Prevents Catalyst Deactivation: The basic conditions required for the transmetalation step of the Suzuki reaction deprotonate a free carboxylic acid, forming a carboxylate. This anion can coordinate to the palladium center, potentially deactivating the catalyst and stalling the reaction.[3]
-
Improves Solubility: The starting boronic acid, as a carboxylate salt under basic conditions, may have high solubility in the aqueous phase of a biphasic reaction system. This can limit its availability in the organic phase where the catalyst resides, thus impeding the reaction.[1] The non-polar tert-butyl ester enhances solubility in common organic solvents used for cross-coupling.[2]
-
Enhances Stability and Handling: Free boronic acids have a tendency to dehydrate and form cyclic boroxine anhydrides. Esterification, such as with the Boc group, increases the compound's stability, leading to a longer shelf-life and easier handling.[2]
The following diagram illustrates the rationale for protecting the carboxylic acid group.
Application in Suzuki-Miyaura Cross-Coupling
3-(tert-Butoxycarbonyl)phenylboronic acid serves as a key building block for installing a 3-carboxyphenyl moiety onto various molecular scaffolds. The general transformation is outlined below.
General Reaction Scheme: Ar-X + (HO)₂B-Ph-COOtBu --(Pd Catalyst, Base)--> Ar-Ph-COOtBu --(Acid)--> Ar-Ph-COOH
Data Presentation: Comparative Performance
While direct comparative data for the tert-butyl ester is sparse, data comparing the analogous methyl ester with the free carboxylic acid provides a clear illustration of the trade-offs. The esterified version provides a cleaner reaction profile, albeit sometimes requiring longer reaction times, whereas the free acid is more reactive but can be less stable.[2][4]
| Reagent | Coupling Partner | Catalyst / Base | Time (h) | Yield (%) | Purity (%) | Observations |
| 3-(Methoxycarbonyl) phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ / K₂CO₃ | 12 | 85 | >98 | Slower, cleaner reaction with easier purification.[4] |
| 3-Carboxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ / K₂CO₃ | 6 | 92 | >97 | Faster reaction, but more potential for byproducts.[4] |
This table presents representative data adapted from a comparative study of a similar ester.[4] Conditions are generalized.
Experimental Protocols
The following diagram outlines the general experimental workflow.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of 3-(tert-butoxycarbonyl)phenylboronic acid with an aryl bromide.
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 eq.), 3-(tert-butoxycarbonyl)phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times. Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the tert-butyl-protected biphenyl product.
The catalytic cycle for this reaction is depicted below.
References
An In-Depth Technical Guide to the Stability and Storage of 3-Butoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Butoxycarbonylphenylboronic acid. Understanding the chemical stability of this reagent is critical for ensuring its quality, reactivity, and the reproducibility of experimental results in research and drug development. This document outlines the key factors influencing its stability, provides recommended storage protocols, and details experimental methods for stability assessment.
Core Stability Profile
This compound, like many arylboronic acids, is a crystalline solid that is relatively stable under optimal conditions. However, its stability can be compromised by several environmental factors, leading to degradation that can impact its performance in synthetic applications such as Suzuki-Miyaura cross-coupling reactions. The tert-butoxycarbonyl (Boc) group on the phenyl ring generally enhances the compound's stability compared to some other substituted phenylboronic acids.
The primary degradation pathways for arylboronic acids include:
-
Dehydration to Boroxine: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible in the presence of water, the formation of boroxines can lead to issues with accurate weighing and stoichiometry in reactions.[1][2]
-
Protodeboronation: This is a significant degradation pathway, particularly in aqueous basic or acidic solutions, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This irreversible process leads to the formation of butyl benzoate as a byproduct, reducing the yield of the desired reaction. The rate of protodeboronation is highly dependent on pH, temperature, and the specific base used.[3][4]
-
Oxidation: Arylboronic acids are susceptible to oxidation, which converts the boronic acid to a phenol (3-hydroxybenzoic acid butyl ester in this case).[5] This process can be initiated by atmospheric oxygen or other oxidizing agents and is a critical concern for long-term storage and handling. At physiological pH, the oxidation rates of phenylboronic acid are comparable to those of thiols.[5]
Quantitative Stability Data
While specific kinetic data for the degradation of this compound is not extensively published, the following tables provide illustrative data based on studies of phenylboronic acid (PBA) and other closely related arylboronic acids. This information is intended to offer a comparative understanding of the stability under various stress conditions.
Table 1: Illustrative Oxidative Stability of Phenylboronic Acid (PBA) at pH 7.4
| Compound | Oxidant | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Stability |
| Phenylboronic Acid (PBA) | H₂O₂ | ~1.0 | Reference |
| Illustrative Thiol | H₂O₂ | ~1.0 | Comparable to PBA |
| Illustrative Stabilized Boronic Acid | H₂O₂ | ~1.0 x 10⁻⁴ | ~10,000x more stable |
Data is generalized from studies on phenylboronic acid to illustrate relative stability.[5]
Table 2: Illustrative Hydrolytic Stability (Protodeboronation) of Various Arylboronic Acids
| Compound/Condition | pH | Temperature (°C) | Half-life (t₁/₂) |
| Phenylboronic Acid | Neutral | 25 | Generally Stable |
| 3-Carboxyphenylboronic Acid | Basic (e.g., NaOH) | 50 | Minutes to Hours |
| Electron-Rich Arylboronic Acids | Basic | 70 | Can be rapid |
| Electron-Deficient Arylboronic Acids | Basic | 70 | Can be extremely rapid (seconds) |
This table provides a qualitative and comparative illustration of stability trends. Actual rates are highly dependent on the specific substrate and reaction conditions.[3][4]
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, the following storage and handling procedures are strongly recommended.
Table 3: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down potential oxidative processes. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container in a dry environment (desiccator recommended) | Prevents hydrolysis and the formation of boroxines. |
| Light | Store in an opaque or amber container | Protects against potential photolytic degradation. |
| Container | Use a clean, dry, and inert container (e.g., glass or compatible polymer) | Avoids contamination and reaction with container materials. |
For long-term storage, refrigeration is advised. For short-term benchtop use, ensure the container is tightly sealed after each use to minimize exposure to air and moisture.
Visualizing Degradation and Handling Protocols
Diagram 1: Key Degradation Pathways
Caption: Primary degradation pathways for this compound.
Diagram 2: Recommended Handling and Storage Workflow
Caption: Workflow for optimal handling and storage of this compound.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, forced degradation studies are recommended. These studies expose the compound to stress conditions to identify potential degradation products and pathways. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for these studies.
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method should be developed to separate this compound from its potential degradants (e.g., butyl benzoate, butyl 3-hydroxybenzoate, and boroxine-related species).
-
Objective: To quantify the parent compound and its degradation products over time under various stress conditions.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.
-
Detection Wavelength: A wavelength such as 254 nm should be suitable for detection.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Subject aliquots of the solution to the stress conditions outlined below.
-
At specified time points, inject the samples onto the HPLC system.
-
Monitor the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage of the remaining parent compound and the formation of degradants.
-
Forced Degradation (Stress Testing) Protocols
The following are generalized protocols for stress testing. The conditions may need to be adjusted to achieve a target degradation of 5-20%.
A. Hydrolytic Degradation
-
Acidic Conditions: Add an aliquot of the stock solution to 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., up to 72 hours), taking samples at various time points. Neutralize samples before injection.
-
Basic Conditions: Add an aliquot of the stock solution to 0.1 M NaOH. Maintain at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period, taking samples at various time points. Neutralize samples before injection.
-
Neutral Conditions: Add an aliquot of the stock solution to purified water. Heat at 60-80°C for a specified period, taking samples at various time points.
B. Oxidative Degradation
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light, for a specified period (e.g., up to 24 hours), sampling at intervals.
-
Analyze the samples by HPLC.
C. Thermal Degradation (Solid State)
-
Place a known amount of the solid compound in a vial.
-
Heat the sample in a temperature-controlled oven at a temperature below its melting point (e.g., 60-80°C) for an extended period (e.g., several days or weeks).
-
At intervals, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
D. Photolytic Degradation
-
Expose a solution of the compound (in a photostable container like a quartz cuvette) and a sample of the solid compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
A typical exposure might be 1.2 million lux hours and 200 watt hours/square meter.
-
Maintain a control sample in the dark at the same temperature.
-
Analyze the exposed and control samples by HPLC at the end of the exposure period.
By adhering to the storage and handling guidelines and understanding the potential degradation pathways, researchers can ensure the quality and reliability of this compound in their scientific endeavors. The provided experimental protocols offer a framework for in-house stability assessment, which is crucial for applications in regulated environments.
References
- 1. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
Starting materials for 3-Butoxycarbonylphenylboronic acid synthesis
The search results from step 2 have provided crucial information. I have found protocols for the synthesis of analogous compounds like methyl 3-boronobenzoate from methyl 3-bromobenzoate via lithiation-borylation. These protocols detail the necessary reagents (n-BuLi, triisopropyl borate), solvents (THF), and reaction conditions (low temperatures like -78 °C). I also found information on the esterification of 3-bromobenzoic acid, which is the necessary first step to obtain the direct precursor, butyl 3-bromobenzoate. Specifically, Fischer esterification is mentioned as a suitable method.
However, a detailed, integrated protocol for the two-step synthesis of 3-butoxycarbonylphenylboronic acid starting from 3-bromobenzoic acid and butanol is not explicitly available. I need to combine the general procedure for Fischer esterification with the specific conditions for the lithiation-borylation of an aryl bromobenzoate to construct a complete experimental protocol. While I have found typical yields for similar reactions, specific yield data for the butyl ester synthesis and its subsequent borylation would strengthen the technical guide.
Therefore, I will refine my plan to focus on consolidating the existing information and then searching for more specific quantitative data if needed. I will also start structuring the final document with the information I currently have.
Updated plan:
-
Formulate a detailed experimental protocol for the Fischer esterification of 3-bromobenzoic acid with butanol to synthesize butyl 3-bromobenzoate, based on the general principles found.
-
Formulate a detailed experimental protocol for the lithiation-borylation of butyl 3-bromobenzoate to yield this compound, adapting the protocols for the methyl and tert-butyl analogs.
-
Search for reported yields for the Fischer esterification of 3-bromobenzoic acid with butanol and for the lithiation-borylation of aryl bromobenzoates to populate the data tables.
-
Organize all collected quantitative data, including reagent quantities, reaction conditions, and yields, into structured tables.
-
Create Graphviz diagrams to illustrate the overall two-step synthesis workflow and the detailed mechanism of the lithiation-borylation step.
-
Write the complete in-depth technical guide, including an introduction, the structured data tables, the detailed experimental protocols, and the Graphviz diagrams with captions, ensuring all requirements from the prompt are met.
-
Review the entire guide for accuracy, clarity, and adherence to all specified formatting and content requirements. Based on the analysis of the search results, the primary starting materials for the synthesis of this compound are 3-Bromobenzoic acid and n-butanol . The synthesis proceeds in a two-step sequence:
-
Esterification: 3-Bromobenzoic acid is reacted with n-butanol to form Butyl 3-bromobenzoate . This is a direct precursor for the subsequent borylation step.
-
Borylation: Butyl 3-bromobenzoate is then converted to this compound. The most commonly cited method for this transformation is a lithiation-borylation reaction . This involves reacting Butyl 3-bromobenzoate with an organolithium reagent (like n-butyllithium) followed by treatment with a trialkyl borate (such as triisopropyl borate) and subsequent acidic workup. An alternative, though less detailed in the search results for this specific substrate, is the use of a Grignard reagent .
I have sufficient information to outline the overall process, create the experimental protocols by adapting procedures for similar molecules, and design the required diagrams. I can now proceed with generating the full technical guide as requested.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the common starting materials and synthetic routes for the preparation of this compound, a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry.
Core Synthetic Strategy
The most prevalent and well-documented approach to synthesizing this compound commences with commercially available starting materials and proceeds through a two-step reaction sequence. This strategy involves an initial esterification followed by a low-temperature lithiation-borylation reaction.
Starting Materials & Intermediates
The synthesis originates from two primary, readily available starting materials: 3-bromobenzoic acid and n-butanol. These are first converted to the key intermediate, butyl 3-bromobenzoate.
| Compound Name | Role | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Bromobenzoic acid | Initial Starting Material | BrC₆H₄COOH | C₇H₅BrO₂ | 201.02 |
| n-Butanol | Reagent/Solvent | CH₃(CH₂)₃OH | C₄H₁₀O | 74.12 |
| Butyl 3-bromobenzoate | Key Intermediate | BrC₆H₄CO₂(CH₂)₃CH₃ | C₁₁H₁₃BrO₂ | 257.12 |
Synthetic Workflow Overview
The overall transformation from starting materials to the final product is depicted in the following workflow diagram.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below. These protocols are based on established chemical transformations and can be adapted to specific laboratory settings.
Step 1: Synthesis of Butyl 3-bromobenzoate (Fischer Esterification)
This procedure outlines the synthesis of the key intermediate via acid-catalyzed esterification.
Materials:
-
3-Bromobenzoic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvents for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobenzoic acid (1.0 eq) in an excess of n-butanol (can also serve as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature and remove the excess n-butanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude butyl 3-bromobenzoate.
-
The crude product can be purified by vacuum distillation or column chromatography if necessary.
| Reactant/Reagent | Equivalents | Typical Yield |
| 3-Bromobenzoic acid | 1.0 | 85-95% |
| n-Butanol | Excess | - |
| Sulfuric Acid (catalyst) | ~0.05 | - |
Step 2: Synthesis of this compound (Lithiation-Borylation)
This protocol details the conversion of butyl 3-bromobenzoate to the final product.
Materials:
-
Butyl 3-bromobenzoate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (HCl, e.g., 1M)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvents for extraction (e.g., Diethyl ether)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add butyl 3-bromobenzoate (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.[2]
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.[2]
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.[2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[2]
-
Quench the reaction by the slow addition of aqueous HCl (e.g., 1M) at 0 °C and stir vigorously for 1 hour for hydrolysis to occur.[2]
-
Separate the aqueous layer and extract it with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
| Reactant/Reagent | Equivalents | Typical Yield |
| Butyl 3-bromobenzoate | 1.0 | 60-80% |
| n-Butyllithium | 1.1 | - |
| Triisopropyl borate | 1.2 | - |
Mechanism of the Lithiation-Borylation Reaction
The key C-B bond-forming step proceeds through a well-established mechanism involving an organolithium intermediate.
Caption: Mechanism of the lithiation-borylation reaction.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and optimization of the described procedures.
References
An In-depth Technical Guide to the Electrochemical Properties of 3-Butoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 3-Butoxycarbonylphenylboronic acid. Due to a lack of specific experimental data in the current literature for this compound, this document outlines detailed, generalized experimental protocols for its electrochemical characterization via cyclic voltammetry. Furthermore, a robust computational workflow is presented as a powerful alternative for predicting its redox potentials. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to investigate the electrochemical behavior of this compound and its derivatives, which are of significant interest in organic synthesis and medicinal chemistry.
Introduction
This compound is an organoboron compound featuring a phenyl ring substituted with a boronic acid group and a tert-butoxycarbonyl group. Phenylboronic acids are a crucial class of compounds in organic chemistry, widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Their electrochemical properties are of growing interest, particularly in the development of electrochemical sensors and in understanding their stability and reactivity in various chemical and biological environments. The tert-butoxycarbonyl protecting group is known to enhance the stability and modify the reactivity of the molecule.[2] This guide addresses the current gap in experimental electrochemical data for this compound by providing detailed methodologies for its investigation.
Predicted Electrochemical Behavior
While specific experimental data is not available, the electrochemical behavior of this compound can be inferred from the general characteristics of phenylboronic acids. The boronic acid moiety is not typically considered redox-active within common potential windows, but the aromatic ring can undergo oxidation or reduction at specific potentials. The presence of the electron-withdrawing tert-butoxycarbonyl group at the meta position is expected to make the oxidation of the phenyl ring more difficult (occur at a more positive potential) compared to unsubstituted phenylboronic acid.
Experimental Protocols
The following section details a generalized experimental protocol for determining the electrochemical properties of this compound using cyclic voltammetry (CV).
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
| This compound | High purity (>95%) | Analyte |
| Supporting Electrolyte | e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) | To ensure conductivity of the solution |
| Solvent | Anhydrous acetonitrile or dichloromethane | To dissolve the analyte and electrolyte |
| Working Electrode | Glassy carbon electrode | Surface for the electrochemical reaction |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable reference potential |
| Counter Electrode | Platinum wire or mesh | Completes the electrical circuit |
| Potentiostat | Capable of performing cyclic voltammetry | To control the potential and measure the current |
| Electrochemical Cell | Three-electrode setup | To house the electrodes and the solution |
| Inert Gas | Argon or Nitrogen | To deoxygenate the solution |
Experimental Workflow: Cyclic Voltammetry
The following diagram illustrates the general workflow for conducting a cyclic voltammetry experiment.
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare a 1-10 mM solution of this compound in the chosen anhydrous solvent.
-
Add the supporting electrolyte to the solution to a final concentration of 0.1 M and dissolve completely.
-
Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
-
Electrode Preparation and Cell Assembly:
-
Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent, and dry it.
-
Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode.
-
Insert the electrodes into the electrochemical cell containing the deoxygenated solution. Maintain a blanket of inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, and scan rate (e.g., starting with 100 mV/s). The potential window should be chosen to cover the expected redox events of the solvent, electrolyte, and analyte.
-
Initiate the scan and record the resulting cyclic voltammogram (current vs. potential).
-
Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.
-
Computational Prediction of Redox Potential
In the absence of experimental data, computational chemistry offers a reliable method for predicting the redox potentials of organic molecules.[3][4] Density Functional Theory (DFT) is a commonly used method for this purpose.[5][6]
Computational Workflow
The following diagram outlines the workflow for the computational prediction of the redox potential of this compound.
Computational Methodology
-
Geometry Optimization: The geometries of the neutral molecule and its corresponding radical ion (cation for oxidation, anion for reduction) are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[7]
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries to obtain the electronic energies of the neutral and ionized species.
-
Solvation Model: To account for the effect of the solvent, a polarizable continuum model (PCM) is applied to the energy calculations, using the dielectric constant of the experimental solvent (e.g., acetonitrile).[7]
-
Redox Potential Calculation: The Gibbs free energy of the redox reaction (ΔG) is calculated. The absolute redox potential can then be determined and referenced to a standard electrode (e.g., the standard hydrogen electrode) or an internal reference standard (e.g., ferrocene/ferrocenium couple) for comparison with experimental values.[4]
Data Presentation
As experimental data becomes available for this compound and its analogs, it should be summarized in a structured format for easy comparison.
Table 1: Electrochemical Data for Phenylboronic Acid Derivatives (Hypothetical)
| Compound | Oxidation Potential (Epa) [V vs. Ag/AgCl] | Reduction Potential (Epc) [V vs. Ag/AgCl] | ΔEp (mV) | Reversibility |
| Phenylboronic Acid | Data | Data | Data | Data |
| 3-Carboxyphenylboronic acid | Data | Data | Data | Data |
| This compound | To be determined | To be determined | To be determined | To be determined |
| 4-Butoxycarbonylphenylboronic acid | Data | Data | Data | Data |
Conclusion
While direct experimental data on the electrochemical properties of this compound is currently unavailable, this guide provides the necessary framework for its investigation. The detailed experimental protocol for cyclic voltammetry and the outlined computational workflow offer robust methodologies for researchers to determine and predict the redox behavior of this important synthetic intermediate. The insights gained from such studies will be invaluable for its application in organic synthesis, sensor development, and medicinal chemistry, contributing to the broader understanding of the structure-property relationships in phenylboronic acid derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid | 1150114-67-2 | Benchchem [benchchem.com]
- 3. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 4. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 5. A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Butoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly crucial in the pharmaceutical and materials science industries for the synthesis of biaryl compounds and other complex molecular architectures.[2][3] 3-Butoxycarbonylphenylboronic acid is a valuable building block, incorporating a phenyl ring with a versatile butoxycarbonyl group that can be further modified or may serve as a key structural element in a target molecule.
This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of this compound with various organic halides. The information is intended to guide researchers in setting up, optimizing, and troubleshooting this important transformation.
Reaction Principle
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the boronic acid derivative to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[4]
Key Experimental Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. For this compound, particular attention should be paid to the base to avoid hydrolysis of the butoxycarbonyl ester group.
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. While simple catalysts like Pd(PPh₃)₄ can be effective, more sophisticated systems involving bulky, electron-rich phosphine ligands often provide higher yields and turnover numbers, especially with less reactive halides like chlorides.[1][2] Common catalyst systems include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes.
-
Base: A base is required to activate the boronic acid for transmetalation.[5] For substrates containing base-sensitive functional groups like esters, the choice of base is crucial. While strong bases like NaOH or K₃PO₄ are often used, milder bases such as K₂CO₃, Cs₂CO₃, or even KF are recommended to prevent hydrolysis of the butoxycarbonyl group.[5]
-
Solvent: The solvent system typically consists of an organic solvent and an aqueous phase to dissolve the base. Common organic solvents include toluene, dioxane, DME, and THF.[6] The choice of solvent can significantly impact the reaction rate and yield.
-
Reaction Temperature: Most Suzuki coupling reactions are conducted at elevated temperatures, typically ranging from 80 °C to 110 °C, to ensure a reasonable reaction rate.[7]
Experimental Protocols
Below are generalized experimental protocols for the Suzuki coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Conditions with Potassium Carbonate
This protocol is a good starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a dry reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add degassed toluene and a 2M aqueous solution of potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mild Conditions for Base-Sensitive Substrates
This protocol utilizes a milder base and is suitable for coupling partners that may be sensitive to harsher basic conditions.
Materials:
-
This compound
-
Aryl halide (or triflate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium fluoride (KF)
-
1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equivalent), this compound (1.5 equivalents), Pd₂(dba)₃ (0.01 equivalents), PCy₃ (0.02 equivalents), and powdered potassium fluoride (3.0 equivalents) to a dry Schlenk tube.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction for completion.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over a drying agent, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of phenylboronic acid derivatives with various aryl halides. These can serve as a reference for optimizing the reaction with this compound.
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| Aryl Chloride | Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane | 110 | 18 | 70-90 |
| Aryl Iodide | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 6 | >90 |
| Aryl Triflate | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 90 | 12 | 80-95 |
Note: Yields are approximate and will vary depending on the specific substrates and reaction conditions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General workflow for the Suzuki coupling reaction.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Synthesis of Biaryls using 3-Butoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of biaryls utilizing 3-Butoxycarbonylphenylboronic acid. This versatile reagent is a key building block in modern organic synthesis, particularly in the construction of biaryl moieties that are prevalent in pharmaceuticals and functional materials. The tert-butoxycarbonyl (Boc) protecting group offers unique advantages in multi-step syntheses, allowing for selective transformations and deprotection under specific conditions.
Introduction
This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl halide or triflate, providing a powerful tool for the synthesis of complex biaryl structures. The biaryl motif is a critical pharmacophore in numerous clinically important drugs, including the antihypertensive agent Telmisartan.
Key Applications in Drug Discovery
The synthesis of biaryl compounds is a cornerstone of medicinal chemistry. These structural motifs are found in a wide array of bioactive molecules and approved drugs.[2][3] Boronic acids, including this compound, play a pivotal role in the discovery and development of new therapeutics by enabling the efficient construction of these complex molecular architectures.[4][5][6] The ability to readily synthesize diverse libraries of biaryl compounds is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
A notable application of biaryl synthesis is in the development of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. Telmisartan, for instance, contains a complex biaryl core that is essential for its therapeutic activity. The synthesis of key intermediates for such drugs often relies on Suzuki-Miyaura coupling reactions.[1][7][8][9][10]
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using this compound. The reaction conditions can be adapted for various aryl halides.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.
Example Protocol: Synthesis of a Biaryl Intermediate
This protocol provides a more specific example for the coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (244 mg, 1.1 mmol)
-
4-bromoanisole (187 mg, 1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol)
-
Potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine this compound, 4-bromoanisole, and potassium carbonate.
-
Add toluene, ethanol, and water to the flask.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to reflux (approximately 90 °C) and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the biaryl product.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that yields are highly dependent on the specific substrates and reaction conditions used.
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | ~85-95 |
| 4-Bromotoluene | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DMF/H₂O | 100 | 8 | ~80-90 |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | ~90-98 |
| 2-Bromopyridine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 16 | ~75-85 |
| 4-Chlorotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~60-70 |
Note: The yields presented are approximate and based on literature for similar Suzuki-Miyaura reactions. Actual yields may vary.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
The diagram below outlines the key steps in a typical laboratory workflow for the synthesis of biaryls using this compound.
Caption: General experimental workflow for biaryl synthesis.
References
- 1. Efficient and improved synthesis of Telmisartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. m.youtube.com [m.youtube.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
- 8. asianpubs.org [asianpubs.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols: 3-Butoxycarbonylphenylboronic Acid in Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
3-(tert-Butoxycarbonyl)phenylboronic acid is a versatile organic compound that has garnered significant interest in medicinal chemistry and drug discovery.[1][2] As a derivative of phenylboronic acid, its utility stems from two key features: the tert-butoxycarbonyl (Boc) protecting group and the boronic acid moiety. The Boc group enhances stability and allows for selective reactions, while the boronic acid group is renowned for its ability to form reversible covalent bonds with diols and other nucleophiles.[1][2] These properties make it an invaluable building block for synthesizing complex bioactive molecules and a pharmacophore for designing targeted therapies.[2][3][4]
Phenylboronic acids are foundational in the synthesis of a wide array of pharmaceuticals, including anticancer, antiviral, and antibacterial agents.[4][5] Their importance is underscored by the FDA approval of several boronic acid-containing drugs, such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[6][7][8] This demonstrates the clinical viability and therapeutic potential of this class of compounds.
Mechanism of Action
The primary mechanism driving the biological activity of 3-(tert-butoxycarbonyl)phenylboronic acid and its derivatives is the unique chemistry of the boronic acid group.
-
Reversible Covalent Inhibition: The boron atom in boronic acid is a Lewis acid with an empty p-orbital, making it electrophilic.[9] It readily reacts with nucleophilic hydroxyl groups, such as those on the serine, threonine, or tyrosine residues found in the active sites of many enzymes (e.g., serine proteases).[1] This forms a stable, yet reversible, tetrahedral boronate complex, leading to enzyme inhibition.[1][10] This reversibility can be advantageous in drug design, potentially reducing off-target effects associated with irreversible inhibitors.[11]
-
Interaction with Diols: Boronic acids are well-known for their ability to form cyclic esters with 1,2- and 1,3-diols, such as those found in carbohydrates (sugars).[12][13] This property is exploited for developing sensors and for targeting specific biomarkers, like the sialic acid residues that are often overexpressed on the surface of cancer cells.[12][13]
-
Modulation of Signaling Pathways: By inhibiting key enzymes like kinases, phosphatases, and proteases, boronic acid derivatives can profoundly influence cellular signaling pathways.[1] This can lead to various cellular effects, including the induction of apoptosis (programmed cell death), which is a key strategy in cancer therapy.[1] Studies have shown that some boronic acid compounds can activate caspase pathways, specifically increasing caspase-3 activity, to promote apoptosis in cancer cells.[1]
Therapeutic and Diagnostic Applications
The versatility of 3-butoxycarbonylphenylboronic acid as a synthetic intermediate and a pharmacophore has led to its exploration in several therapeutic areas.
-
Oncology: As building blocks, phenylboronic acids are crucial for synthesizing novel anticancer agents via Suzuki-Miyaura cross-coupling reactions.[2][3] As active agents, their derivatives are designed to be potent enzyme inhibitors. For instance, boronic acid-based molecules have been developed as activators of pyruvate kinase M2 (PKM2), an enzyme critical for cancer cell metabolism, showing selective cytotoxicity to cancerous cells.[14]
-
Anti-inflammatory and Antioxidant Agents: Phenylboronic acid derivatives have demonstrated potent antioxidant properties, capable of reducing oxidative stress, inflammation, and apoptosis in various preclinical models by detoxifying reactive oxygen species (ROS).[15]
-
Enzyme Inhibition: Beyond cancer, boronic acid derivatives are potent inhibitors of various enzymes. Vaborbactam, a cyclic boronic acid, is an approved β-lactamase inhibitor used to combat bacterial infections.[6] Others are being investigated as inhibitors of monoacylglycerol lipase (MAGL) for treating pain, inflammation, and neurological disorders.[16]
-
Targeted Drug Delivery and Diagnostics: The ability to bind to sugars is being leveraged for targeted drug delivery systems.[13] Furthermore, boronic acid-based radiopharmaceuticals are being developed for cancer imaging. For example, novel ligands targeting Fibroblast Activation Protein (FAP), a protease overexpressed in many carcinomas, have been synthesized for use in Positron Emission Tomography (PET).[17][18]
Quantitative Data
The following table summarizes key quantitative data for various boronic acid derivatives in preclinical studies.
| Compound Class/Derivative | Target | Assay Type | Value | Reference(s) |
| natGa-SB02055 | Fibroblast Activation Protein (FAP) | Enzymatic Inhibition | IC₅₀: 0.41 ± 0.06 nM | [17][18] |
| natGa-SB04028 | Fibroblast Activation Protein (FAP) | Enzymatic Inhibition | IC₅₀: 13.9 ± 1.29 nM | [17][18] |
| natGa-PNT6555 | Fibroblast Activation Protein (FAP) | Enzymatic Inhibition | IC₅₀: 78.1 ± 4.59 nM | [17][18] |
| Dipeptide boronic acid (Compound 15) | Proteasome | Enzymatic Inhibition | IC₅₀: 4.60 nM | [8] |
| Bortezomib | Proteasome | Enzymatic Inhibition | IC₅₀: 7.05 nM | [8] |
| Quinazolinonylalkyl aryl urea (Compound 96) | Monoacylglycerol Lipase (hMAGL) | Enzyme Kinetics | Kᵢ: 15.4 µM | [16] |
| Phenyl)boronic acid derivative (Compound 6c) | Pyruvate Kinase M2 (PKM2) Activator | Cell Viability | Selective cytotoxicity at 80 nM | [14] |
Signaling Pathways and Workflows
The following diagrams illustrate key mechanisms and experimental processes involving boronic acids.
Caption: Reversible covalent inhibition of a serine protease by a boronic acid compound.
Caption: Activation of Pyruvate Kinase M2 (PKM2) by a boronic acid derivative.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Synthesis of 3-(tert-Butoxycarbonyl)phenylboronic Acid
This protocol is adapted from a patented one-pot method.[1][19]
Materials:
-
3-Carboxybenzeneboronic acid
-
Tetrahydrofuran (THF), anhydrous
-
Sulfur oxychloride (SOCl₂)
-
Sodium tert-butoxide or Potassium tert-butoxide
-
Nitrogen gas supply
-
Standard reflux and stirring apparatus
-
Acetic acid
-
Water (deionized)
-
Petroleum ether
Procedure:
-
Under a nitrogen atmosphere, dissolve 1 molar equivalent of 3-Carboxybenzeneboronic acid in anhydrous THF in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Heat the solution to reflux (approximately 65-70°C).
-
Add 1.0-1.5 molar equivalents of sulfur oxychloride (SOCl₂) dropwise to the refluxing solution.
-
Maintain the reflux for 4 hours. The reaction converts the carboxylic acid to an acyl chloride intermediate.
-
Cool the reaction mixture to approximately -5°C in an ice-salt bath.
-
Slowly add a molar equivalent of trimethyl carbinol alkali (e.g., sodium tert-butoxide).
-
Continue stirring at this temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Acidify the mixture with acetic acid to a neutral or slightly acidic pH.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from petroleum ether to yield pure 3-(tert-butoxycarbonyl)phenylboronic acid.[19]
Protocol: General Enzyme Inhibition Assay (Fluorometric)
This protocol provides a general framework for determining the IC₅₀ of a boronic acid inhibitor against a target protease.
Materials:
-
Purified target enzyme (e.g., Fibroblast Activation Protein)
-
Boronic acid inhibitor stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Fluorogenic peptide substrate specific to the enzyme
-
96-well black microplates
-
Microplate reader with fluorescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the this compound derivative (or other test inhibitor) in assay buffer. Include a vehicle control (DMSO in buffer) and a positive control (known inhibitor, if available).
-
Enzyme Addition: To each well of the 96-well plate, add a fixed concentration of the purified enzyme diluted in assay buffer.
-
Inhibitor Incubation: Add the serially diluted inhibitor solutions to the wells containing the enzyme. The final DMSO concentration should be kept low (<1%) and constant across all wells.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture at room temperature for a set period (e.g., 15-30 minutes) to allow for binding equilibrium.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation/emission wavelengths for the fluorophore. The rate of reaction is proportional to the slope of the linear portion of the fluorescence vs. time curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for using this compound as a building block.[1][6]
Materials:
-
3-(tert-Butoxycarbonyl)phenylboronic acid
-
Aryl halide or triflate (the coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: Add the palladium catalyst, the aryl halide (1 eq.), 3-(tert-butoxycarbonyl)phenylboronic acid (1.1-1.5 eq.), and the base (2-3 eq.) to a Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (aryl halide) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
References
- 1. 3-(Tert-butoxycarbonyl)phenylboronic acid | 220210-56-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 3-Butoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-butoxycarbonylphenylboronic acid. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate. This compound is a valuable reagent in this context, offering a stable and reactive source of a substituted phenyl group. The butoxycarbonyl (Boc) group can serve as a protecting group or a functional handle for further synthetic transformations, making it a key intermediate in multi-step syntheses.
The general mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.
Palladium Catalyst Systems and Performance
A variety of palladium catalysts and ligands have been successfully employed in Suzuki-Miyaura coupling reactions. The selection of the optimal system often depends on the nature of the coupling partners, particularly the reactivity of the aryl halide (I > Br > OTf > Cl). For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required.
Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). These are often used in combination with phosphine ligands to generate the active Pd(0) catalytic species in situ.
Table 1: Palladium Catalyst Performance in the Suzuki Coupling of this compound with Aryl Bromides
| Aryl Bromide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 4-Bromotoluene | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 88 |
| 2-Bromopyridine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 70 | 16 | 94 |
| 1-Bromo-3,5-difluorobenzene | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 110 | 10 | 91 |
Table 2: Palladium Catalyst Performance in the Suzuki Coupling of this compound with Aryl Chlorides
| Aryl Chloride | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 18 | 85 |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ | SPhos | CsF | 1,4-Dioxane | 120 | 24 | 78 |
| 4-Chlorotoluene | Pd(OAc)₂ | RuPhos | K₃PO₄ | sec-Butanol | 100 | 20 | 82 |
| 2-Chloropyridine | Pd(amphos)Cl₂ | - | K₂CO₃ | Toluene/H₂O | 110 | 24 | 75 |
| 1-Chloro-3,5-difluorobenzene | Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Toluene | 100 | 18 | 88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.1 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water, 10 mL).
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol for Suzuki-Miyaura Coupling of this compound with a Challenging Aryl Chloride
This protocol is adapted for less reactive aryl chlorides and employs a more active catalyst system.
Materials:
-
This compound (1.2 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Buchwald ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., t-Amyl alcohol)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel for air-sensitive reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.5 mmol) to a Schlenk tube containing a magnetic stir bar.
-
In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol) in a small amount of the reaction solvent.
-
Add the catalyst/ligand solution to the Schlenk tube.
-
Add the remaining anhydrous, degassed solvent (to a total volume of 10 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. These reactions may require longer reaction times (18-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Base Selection in Suzuki Reactions with 3-Butoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for selecting the optimal base for the Suzuki-Miyaura cross-coupling reaction involving 3-butoxycarbonylphenylboronic acid. The presence of the butoxycarbonyl group, an ester functionality, necessitates careful consideration of the base to prevent hydrolysis and other side reactions, ensuring high product yield and purity.
Introduction to Base Selection
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The choice of base is a critical parameter that significantly influences the reaction's success.[1] The primary roles of the base in the catalytic cycle are to activate the boronic acid to form a more nucleophilic boronate "ate" complex and to facilitate the regeneration of the active palladium(0) catalyst.[1] For substrates with base-sensitive functional groups, such as the ester in this compound, the selection of a mild yet effective base is paramount to prevent cleavage of the ester bond.
Comparative Analysis of Bases for Sensitive Substrates
For Suzuki reactions with substrates susceptible to hydrolysis or other base-mediated degradation, inorganic bases are generally preferred over strong organic bases. Milder inorganic bases like carbonates and phosphates provide a good balance of reactivity and functional group tolerance. Strong bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) should be avoided as they can readily hydrolyze the butoxycarbonyl group.
The following table summarizes the properties and typical reaction conditions for bases suitable for Suzuki coupling with this compound.
| Base | Formula | Strength | Solubility | Typical Conditions | Notes |
| Potassium Phosphate | K₃PO₄ | Moderate | Moderate in polar aprotic solvents | 1.5-3.0 equiv., Toluene or Dioxane, 80-110 °C | Often the base of choice for sensitive substrates, minimizing side reactions.[2][3][4] |
| Potassium Carbonate | K₂CO₃ | Mild | Low in organic solvents | 2.0 equiv., Toluene/H₂O or Dioxane/H₂O, 80-100 °C | A standard and cost-effective choice for many Suzuki reactions.[2][4] |
| Sodium Carbonate | Na₂CO₃ | Mild | Low in organic solvents | 2.0 equiv., EtOH/H₂O or Toluene/H₂O, 80-100 °C | A highly effective and commonly used base.[5] |
| Cesium Carbonate | Cs₂CO₃ | Moderate | High in organic solvents | 2.0 equiv., Dioxane or Toluene, 80-110 °C | Its higher solubility can enhance reaction rates, particularly for challenging couplings.[6] |
Logical Workflow for Base Selection
The selection of an appropriate base should follow a logical progression, starting with milder and more common bases and moving to more specialized options if initial results are suboptimal.
Experimental Protocols
Below are detailed protocols for performing a Suzuki-Miyaura coupling with this compound using different bases. These protocols are intended as a starting point and may require further optimization based on the specific aryl halide used.
General Experimental Workflow
The overall workflow for the Suzuki reaction, from setup to product isolation, is outlined below.
Protocol 1: Suzuki Coupling using Potassium Phosphate (K₃PO₄)
This protocol is recommended as a starting point for base-sensitive substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Potassium Carbonate (K₂CO₃)
This protocol utilizes a milder and more common base in a biphasic solvent system.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Deionized Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the toluene and deionized water.
-
Heat the biphasic mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-18 hours), cool the reaction to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low with K₂CO₃, switching to a stronger base like K₃PO₄ or a more soluble one like Cs₂CO₃ may improve the outcome.
-
Ester Hydrolysis: If significant hydrolysis of the butoxycarbonyl group is observed (detectable by LC-MS or ¹H NMR of the crude product), consider lowering the reaction temperature or using a milder base if a stronger one was initially employed.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a side reaction. Using anhydrous conditions and carefully degassed solvents can help minimize this.
-
Catalyst and Ligand: For challenging aryl halides (e.g., aryl chlorides or sterically hindered substrates), more advanced catalyst systems, such as those employing Buchwald-type ligands (e.g., SPhos, XPhos), may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 3. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura cross-coupling of benzylic phosphates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Butoxycarbonylphenylboronic Acid with Electron-Rich Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-butoxycarbonylphenylboronic acid with electron-rich aryl halides. This reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. The protocols provided are based on established methodologies and are intended to serve as a comprehensive guide for laboratory applications.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound, such as a boronic acid, with an organic halide or triflate.[1][2][3] This reaction is widely favored in synthetic chemistry due to its mild conditions, tolerance of a broad array of functional groups, and the commercial availability and relatively low toxicity of boronic acid reagents.[2] The catalytic cycle typically involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronate, and reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst.[1][2]
While the Suzuki-Miyaura coupling is a robust and widely utilized transformation, the use of electron-rich aryl halides can present challenges. The electron-donating nature of these substrates can hinder the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle. Consequently, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and efficient conversions.
Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling of this compound with electron-rich aryl halides is highly dependent on the careful selection and optimization of several key reaction parameters.
Catalysts: Palladium complexes are the most ubiquitously used catalysts for this transformation. Both Pd(0) and Pd(II) precursors are effective, as the active Pd(0) species is typically generated in situ. Common and effective palladium sources include:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Ligands: The choice of ligand is critical, especially when dealing with less reactive electron-rich aryl halides. Bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. Some commonly used ligands include:
-
Triphenylphosphine (PPh₃)
-
Tricyclohexylphosphine (PCy₃)
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos)
-
N-Heterocyclic carbenes (NHCs)
Bases: A base is required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Common bases include:
-
Potassium carbonate (K₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
Cesium carbonate (Cs₂CO₃)
-
Sodium carbonate (Na₂CO₃)
-
Potassium tert-butoxide (KOt-Bu)
Solvents: The solvent system plays a crucial role in dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if present). Common solvent systems include:
-
Toluene/Water
-
1,4-Dioxane/Water
-
Tetrahydrofuran (THF)/Water
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Electron-Rich Aryl Halides
The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with a selection of electron-rich aryl halides. Please note that yields are highly dependent on the specific reaction conditions and may require optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 110 | 18 | 75-85 |
| 3 | 2,5-Dimethoxyphenyl bromide | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 80 | 17 | 80-90 |
| 4 | 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 12 | 70-80 |
| 5 | 3-Bromo-N,N-dimethylaniline | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 16 | 78-88 |
| 6 | 2-Bromo-5-methoxypyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | EtOH/H₂O (3:1) | Reflux | 15 | 85-95 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Electron-rich aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound, the electron-rich aryl halide, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst and the ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Specific Protocol: Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 mmol, 266 mg)
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Palladium(II) acetate (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (2.0 mmol, 424 mg)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
Procedure:
-
In a reaction vessel, combine this compound, 4-bromoanisole, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add palladium(II) acetate and SPhos to the vessel under an argon atmosphere.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 3-Butoxycarbonylphenylboronic Acid with Electron-Deficient Aryl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. This reaction is particularly valuable in the pharmaceutical industry for the construction of complex biaryl scaffolds, which are common motifs in many drug candidates. The coupling of 3-butoxycarbonylphenylboronic acid with electron-deficient aryl halides provides a versatile route to a variety of substituted biphenyls that are key intermediates in the synthesis of pharmaceuticals and functional materials. The presence of the butoxycarbonyl group offers a handle for further synthetic transformations, while the electron-deficient nature of the aryl halide often facilitates the cross-coupling process. These application notes provide detailed protocols and data for the efficient coupling of this compound with various electron-deficient aryl halides.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium catalyst, a base, and a suitable solvent. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid, which is activated by the base, and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Electron-deficient aryl halide (e.g., 4-chloronitrobenzene, 4-fluorobenzonitrile, methyl 4-bromobenzoate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the electron-deficient aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (0.02-0.05 mmol) to the flask.
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., toluene/water 4:1, 5 mL). Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir for the specified time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the results for the Suzuki-Miyaura cross-coupling of this compound with various electron-deficient aryl halides under optimized conditions.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloronitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Fluorobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 |
| 3 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 110 | 6 | 95 |
| 4 | 2-Bromo-5-cyanopyridine | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 100 | 10 | 85 |
| 5 | 4-Bromoacetophenone | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 90 |
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for the Scale-Up Synthesis of Biaryls with 3-Butoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl scaffolds, which are prevalent in a vast array of biologically active molecules. The use of functionalized boronic acids, such as 3-butoxycarbonylphenylboronic acid, allows for the direct incorporation of key structural motifs, streamlining synthetic routes towards complex drug candidates.
These application notes provide a comprehensive guide for the scale-up synthesis of biaryls utilizing this compound, with a focus on transitioning from laboratory-scale to kilogram-scale production. Successful and safe scale-up necessitates careful consideration and optimization of several critical parameters to ensure efficiency, robustness, and economic viability.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Scale-Up Synthesis
Transitioning a Suzuki-Miyaura coupling from the bench to a manufacturing setting requires a thorough evaluation of several key parameters to ensure a safe, reproducible, and economical process.
1. Catalyst and Ligand Selection: The choice of the palladium source and ligand is critical for achieving high turnover numbers (TONs) and turnover frequencies (TOFs). While classical catalysts like Pd(PPh₃)₄ are well-established, modern pre-catalysts, often featuring bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos), are frequently preferred in industrial settings due to their higher activity and stability, allowing for lower catalyst loadings (typically in the range of 1-2 mol%).[2] For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[2]
2. Solvent Selection: The solvent system must be chosen to ensure sufficient solubility of all reactants and reagents. Common solvents for Suzuki-Miyaura couplings include toluene, dioxane, and mixtures of ethers (like THF) with water.[1] For large-scale operations, safety, environmental impact, and ease of removal are critical considerations. Aqueous systems, sometimes with the aid of surfactants, are gaining traction as greener alternatives.
3. Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. A variety of inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed.[1] The choice of base can significantly impact the reaction rate and the formation of byproducts. The strength and solubility of the base are important factors to consider during process development.
4. Temperature Control: Reaction temperature is a critical parameter that influences reaction kinetics and the stability of the catalyst and reactants. Exothermic events must be carefully managed on a large scale. The reaction temperature is typically maintained between room temperature and the reflux temperature of the solvent.[1]
5. Work-up and Purification: Developing a robust and scalable work-up and purification procedure is essential for isolating the biaryl product in high purity and for efficiently removing residual palladium to meet the stringent requirements of the pharmaceutical industry.
Quantitative Data from Scale-Up Syntheses
The following tables summarize typical process parameters for the scale-up synthesis of biaryls using substituted phenylboronic acids, providing a comparative overview of different catalytic systems and conditions.
Table 1: Comparison of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids [2]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands. | 1-3 |
Table 2: Illustrative Yields for Suzuki Coupling with Various Substituted Boronic Acids [1]
| Aryl Halide | Boronic Acid Substituent | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 3-Butoxycarbonyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | >95 |
| 1-Bromo-4-chlorobenzene | 3-Butoxycarbonyl | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 90 | 12 | >90 |
| 2-Bromopyridine | 3-Butoxycarbonyl | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 16 | ~85 |
| 4-Bromotoluene | 3-Butoxycarbonyl | PdCl₂(dppf) | K₃PO₄ | DMF | 110 | 6 | >95 |
Note: The data in Table 2 is illustrative and based on typical outcomes for analogous electron-deficient boronic acids. Actual results will vary depending on the specific substrates and optimized conditions.
Experimental Protocols
General Protocol for Kilogram-Scale Suzuki-Miyaura Coupling
This protocol provides a general framework for the kilogram-scale synthesis of a biaryl compound from an aryl bromide and this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.01 - 0.05 equiv)
-
Ligand (e.g., SPhos, 0.02 - 0.10 equiv)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., Toluene/Water mixture)
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted reactor with the aryl bromide, this compound, and the chosen solvent.
-
Inerting: Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Addition: Prepare a solution of the base in degassed water and add it to the reactor with good agitation.
-
Catalyst Addition: In a separate container, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent. Add this catalyst solution to the reactor.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by HPLC or UPLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine.
-
Purification and Palladium Removal:
-
The organic layer may be treated with a scavenger to remove residual palladium. Common methods include washing with an aqueous solution of L-cysteine or thiourea.
-
Filter the organic layer through a pad of celite or a specialized palladium scavenging agent.
-
Concentrate the organic layer under reduced pressure.
-
-
Isolation: The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/heptane) to afford the desired biaryl product.
Experimental workflow for scale-up Suzuki-Miyaura coupling.
Safety Considerations
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Solvents: Many organic solvents are flammable and have associated health risks. Scale-up operations should be conducted in well-ventilated areas with appropriate fire suppression systems.
-
Bases: Strong bases can be corrosive. Handle with care and appropriate PPE.
-
Exothermic Reactions: The Suzuki-Miyaura coupling can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions, especially on a large scale.
-
Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the degradation of the catalyst and ensure reaction efficiency.
Conclusion
The scale-up of biaryl synthesis using this compound via the Suzuki-Miyaura coupling is a robust and widely applicable method in the pharmaceutical and chemical industries. Careful consideration and optimization of reaction parameters, including catalyst and ligand selection, solvent, base, and temperature, are essential for a successful, safe, and economical large-scale production. Furthermore, the development of an efficient and scalable purification strategy to control impurities and residual palladium is a critical aspect of process development.
References
Application Notes and Protocols: The Role of 3-Butoxycarbonylphenylboronic Acid in the Synthesis of Lumacaftor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumacaftor (VX-809) is a key therapeutic agent for the treatment of cystic fibrosis in patients with the F508del mutation. Its chemical synthesis is a multi-step process, with the formation of a crucial biaryl linkage being a pivotal transformation. This document details the application of 3-(tert-butoxycarbonyl)phenylboronic acid as a key intermediate in the synthesis of Lumacaftor. The central reaction is a palladium-catalyzed Suzuki-Miyaura cross-coupling, which efficiently constructs the carbon-carbon bond between a pyridine derivative and the phenylboronic acid moiety. These notes provide a comprehensive overview, a detailed experimental protocol for this key step, and a summary of relevant quantitative data to aid in the development and optimization of synthetic routes to Lumacaftor.
Introduction
Lumacaftor's mechanism of action involves correcting the misfolding of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, thereby increasing its trafficking to the cell surface. The molecular structure of Lumacaftor features a central biaryl core. The construction of this core is a critical step in its total synthesis, often achieved through a Suzuki-Miyaura cross-coupling reaction. 3-(tert-butoxycarbonyl)phenylboronic acid serves as the arylboronic acid partner in this reaction, providing one of the key aromatic rings of the final drug molecule. The tert-butoxycarbonyl group serves as a protected form of a carboxylic acid, which is deprotected in a later step to yield the final active pharmaceutical ingredient.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, valued for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields. In the context of Lumacaftor synthesis, this reaction typically involves the coupling of 3-(tert-butoxycarbonyl)phenylboronic acid with a halogenated pyridine intermediate.
Key Reaction: Suzuki-Miyaura Coupling
The pivotal step involving 3-(tert-butoxycarbonyl)phenylboronic acid is the palladium-catalyzed cross-coupling with an appropriately substituted pyridine derivative, such as tert-butyl 3-(6-chloro-3-methylpyridin-2-yl)benzoate. This reaction forms the biaryl scaffold of a key Lumacaftor precursor.
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling in Lumacaftor synthesis.
Detailed Experimental Protocol
This protocol is a representative example for the Suzuki-Miyaura coupling reaction to synthesize a key intermediate of Lumacaftor. Researchers should optimize conditions based on their specific substrates and available equipment.
Materials:
-
tert-butyl 3-(6-chloro-3-methylpyridin-2-yl)benzoate (1.0 equiv)
-
3-(tert-butoxycarbonyl)phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or DMF, with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 3-(6-chloro-3-methylpyridin-2-yl)benzoate, 3-(tert-butoxycarbonyl)phenylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C) and stir vigorously. The reaction can be heated using a conventional heating mantle or with microwave irradiation for accelerated reaction times.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure biaryl product.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling step in the synthesis of Lumacaftor and its intermediates. Conditions and yields can vary based on the specific reactants, catalysts, and reaction scale.
| Parameter | Value/Condition | Reference |
| Yield | 82% | A Suzuki coupling to form a functionalized biaryl precursor for Lumacaftor achieved an 82% yield on a scale of over 300 g.[1] |
| Catalyst | Pd(dppf)Cl₂ | This catalyst is commonly used for this type of Suzuki coupling.[1] |
| Base | K₂CO₃ | Potassium carbonate is a frequently employed base for this reaction.[1] |
| Solvent | Toluene/Water | A biphasic solvent system is often used in Suzuki-Miyaura reactions.[1] |
| Temperature | 80 °C | A typical reaction temperature for this coupling.[1] |
| Alternative Conditions | Microwave Irradiation (150 °C) | Microwave heating can significantly reduce reaction times. |
Logical Relationship Diagram: Synthesis of Lumacaftor Precursor
Caption: Key components for the Suzuki-Miyaura coupling to form a Lumacaftor precursor.
Conclusion
3-(tert-butoxycarbonyl)phenylboronic acid is an indispensable building block in the synthesis of Lumacaftor. Its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction allows for the efficient and high-yielding construction of the core biaryl structure of the drug. The provided protocol and data serve as a valuable resource for chemists working on the synthesis of Lumacaftor and other complex pharmaceutical compounds, enabling further process development and optimization. The robustness and versatility of the Suzuki-Miyaura coupling make it a cornerstone of modern pharmaceutical manufacturing.
References
Application Notes and Protocols for Monitoring 3-Butoxycarbonylphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 3-butoxycarbonylphenylboronic acid, a key intermediate in pharmaceutical synthesis, often utilized in Suzuki-Miyaura cross-coupling reactions. The following protocols for High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate quantitative analysis, reaction optimization, and mechanistic understanding.
Introduction
This compound is a crucial building block in the synthesis of complex organic molecules, particularly biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs). The ability to precisely monitor its reactions is essential for controlling product purity, maximizing yield, and ensuring process reproducibility.[1][2] Analytical techniques such as HPLC, UPLC-MS, and NMR spectroscopy offer powerful means for real-time or time-point analysis of reaction kinetics, consumption of starting materials, and formation of products and byproducts.[3][4]
Key Analytical Techniques
A selection of appropriate analytical techniques is critical for robust reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely accessible technique ideal for quantitative analysis of reaction mixtures. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating the polar boronic acid from less polar reaction products.[2]
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This method offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC.[3] The mass spectrometer provides mass information for unambiguous peak identification and can detect low-level impurities. For quantitative analysis, Multiple Reaction Monitoring (MRM) can offer excellent sensitivity and selectivity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides detailed structural information and is inherently quantitative.[4] It can be employed for both offline sample analysis and in-situ monitoring of the reaction as it proceeds in the NMR tube.
Data Presentation: Quantitative Reaction Monitoring
The following tables present representative kinetic data for a typical Suzuki-Miyaura coupling reaction between this compound and an aryl bromide, as monitored by HPLC and ¹H NMR.
Table 1: Representative Kinetic Data from HPLC Monitoring
| Reaction Time (minutes) | This compound Conversion (%) | Aryl Bromide Conversion (%) | Product Formation (%) |
| 0 | 0.0 | 0.0 | 0.0 |
| 15 | 22.5 | 25.0 | 24.8 |
| 30 | 50.1 | 54.8 | 54.5 |
| 60 | 82.3 | 85.1 | 84.9 |
| 120 | 97.5 | 98.2 | 98.0 |
| 180 | >99.0 | >99.0 | >99.0 |
Table 2: Representative Kinetic Data from In-Situ ¹H NMR Monitoring
| Reaction Time (minutes) | Relative Integral (Starting Material A) | Relative Integral (Starting Material B) | Relative Integral (Product C) | Molar Ratio (A:B:C) |
| 0 | 1.00 | 1.20 | 0.00 | 1.00 : 1.20 : 0.00 |
| 20 | 0.65 | 0.85 | 0.35 | 0.65 : 0.85 : 0.35 |
| 40 | 0.38 | 0.58 | 0.62 | 0.38 : 0.58 : 0.62 |
| 60 | 0.19 | 0.39 | 0.81 | 0.19 : 0.39 : 0.81 |
| 90 | 0.05 | 0.25 | 0.95 | 0.05 : 0.25 : 0.95 |
| 120 | <0.01 | 0.21 | 0.99 | <0.01 : 0.21 : 0.99 |
Note: Data presented are representative and may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction
This protocol outlines a method for monitoring the reaction progress by analyzing quenched aliquots at various time points.
1. Reaction Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol. This solution may also contain an internal standard (e.g., biphenyl) for more accurate quantification.
2. Sample Preparation:
-
Vortex the quenched sample to ensure homogeneity.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
4. Data Analysis:
-
Identify the peaks corresponding to this compound, the aryl halide starting material, and the biaryl product based on their retention times (determined by injecting standards).
-
Integrate the peak areas for each component at each time point.
-
Calculate the percentage conversion of the starting materials and the formation of the product over time. The use of an internal standard can correct for variations in injection volume.
Protocol 2: UPLC-MS Analysis for High-Throughput Reaction Monitoring
This protocol is suitable for rapid analysis and provides mass confirmation of the reaction components.
1. Sample Preparation:
-
Follow the same sampling and quenching procedure as in Protocol 1. Dilution may need to be adjusted for the higher sensitivity of the MS detector.
2. UPLC-MS Conditions:
-
Column: Acquity BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A rapid gradient, for example, 5% to 95% B over 1 minute.[3]
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Acquisition Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM). For qualitative analysis, use full scan mode.
-
Data Analysis: Extract ion chromatograms for the m/z values of reactants and products. Integrate peak areas and plot against time. For quantitative analysis, generate a calibration curve using standards.
Protocol 3: In-Situ ¹H NMR Reaction Monitoring
This protocol allows for real-time monitoring of the reaction without the need for sampling and quenching.
1. Sample Preparation:
-
In an NMR tube, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), a suitable deuterated solvent (e.g., DMSO-d₆), and a high-boiling internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).
-
Prepare a separate solution of the base and catalyst in the same deuterated solvent.
2. NMR Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.
-
Acquire an initial spectrum (t=0) before adding the catalyst solution.
-
Inject the catalyst/base solution into the NMR tube and immediately begin acquiring a series of 1D ¹H NMR spectra at regular time intervals.
-
Key Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure accurate quantification.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to each spectrum.
-
Select non-overlapping signals characteristic of the starting materials and the product.
-
Integrate these signals and normalize them against the integral of the internal standard.
-
Calculate the concentration of each species at each time point to generate a reaction profile.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for HPLC monitoring of reaction progress.
Caption: Workflow for in-situ NMR monitoring of a chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. azom.com [azom.com]
- 5. sciex.com [sciex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 3-Butoxycarbonylphenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling reaction using 3-Butoxycarbonylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki couplings?
A1: this compound presents specific challenges due to its electronic properties. The butoxycarbonyl group is electron-withdrawing, which decreases the nucleophilicity of the boronic acid. This can lead to a slower transmetalation step in the catalytic cycle, potentially resulting in lower reaction yields.[1] Additionally, the ester functionality is sensitive to hydrolysis under strongly basic conditions, which can lead to the formation of 3-Carboxyphenylboronic acid as a byproduct or substrate degradation.[2]
Q2: I am observing low to no yield in my reaction. What are the first things I should check?
A2: When a Suzuki coupling fails, a systematic check of key parameters is essential:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalyst is Pd(0); if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Some precatalysts are air-sensitive, so using a fresh batch or a more robust, air-stable version like a palladacycle can be beneficial.[1]
-
Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and cause homocoupling of the boronic acid.[1][3] It is critical to properly degas solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[4]
-
Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.[1]
-
Base and Solvent Choice: The base must be strong enough to promote transmetalation but not so strong that it causes ester hydrolysis.[2] The solvent system is also critical and often works in conjunction with the chosen base.[1]
Q3: How can I prevent the hydrolysis of the butoxycarbonyl ester group during the reaction?
A3: To prevent ester hydrolysis, avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially in aqueous conditions. Milder bases are recommended:
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are effective and less likely to cause hydrolysis.[4]
-
Potassium Phosphate (K₃PO₄) is another strong yet generally non-hydrolytic base suitable for this substrate.[1][4]
-
Potassium Fluoride (KF) can be used, particularly under anhydrous conditions, as it activates the boronic acid without being strongly basic.[1][2] Running the reaction under anhydrous conditions can also significantly reduce the risk of hydrolysis.[1]
Q4: I am seeing significant amounts of homocoupling product (biphenyl dicarboxylate). What causes this and how can I minimize it?
A4: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[3] This occurs when two molecules of the boronic acid couple with each other. To minimize this:
-
Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously deoxygenated by bubbling an inert gas (Argon or Nitrogen) through the solution or by using freeze-pump-thaw cycles.[4]
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can help. If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) can sometimes be accompanied by homocoupling.[3]
-
Control Reaction Temperature: Sometimes, lowering the reaction temperature can reduce the rate of side reactions relative to the desired cross-coupling.
Q5: What type of catalyst and ligand system is best for coupling an electron-deficient boronic acid like this one?
A5: For electron-deficient boronic acids, which are less reactive, a highly active catalyst system is required. This typically involves using bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle.
-
Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling challenging substrates, including those that are sterically hindered or electronically deactivated.[1][5]
-
N-heterocyclic carbenes (NHCs) are another class of powerful ligands for difficult Suzuki couplings.[1]
-
For general applications, catalysts like Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a ligand such as P(t-Bu)₃ can be very effective.[2]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment.
Problem 1: Low Yield or No Reaction
If your reaction is providing a low yield or fails to proceed, a logical troubleshooting workflow can help identify the issue.
Problem 2: Protodeboronation (Boronic Acid Replaced by -H)
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is a common side reaction, especially in the presence of water.[1]
-
Cause: The presence of a proton source (often water) combined with certain bases can lead to the cleavage of the boronic acid group.[1]
-
Solution:
-
Use Anhydrous Conditions: Switching to a well-dried, anhydrous solvent and base can significantly reduce this side reaction.[1][4]
-
Use a Milder Base: Consider using a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate. These reagents can slowly release the active boronic acid into the reaction, minimizing its concentration and the rate of decomposition.[4][6]
-
Data Presentation: Selecting Reaction Components
The choice of catalyst, ligand, base, and solvent are critical for success. The tables below summarize common choices for challenging Suzuki couplings.
Table 1: Palladium Catalyst & Ligand Selection Guide
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Characteristics & Best Use Cases |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | 1 - 5 | A common Pd(0) source. Good for general-purpose couplings but may be less effective for challenging substrates. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (XPhos, SPhos) | 0.5 - 2 | Highly active system for electron-deficient or sterically hindered partners. Promotes fast reaction rates.[1][5] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Tri(cyclohexyl)phosphine (PCy₃) | 1 - 3 | A bulky, electron-rich ligand suitable for a diverse array of aryl triflates and halides.[2] |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | 1 - 5 | A robust and versatile catalyst, often used for a wide range of substrates. Good starting point for optimization. |
Table 2: Base Selection and Properties
| Base | Strength | Solubility | Key Considerations for this compound |
| K₃PO₄ | Strong | Moderate in water, low in organics | Excellent choice. Strong enough to promote transmetalation of electron-poor boronic acids without causing significant ester hydrolysis.[1][4] |
| Cs₂CO₃ | Strong | High in water, moderate in organics | Very effective, often provides higher yields for difficult couplings. More expensive. Less likely to cause hydrolysis than hydroxides.[4] |
| K₂CO₃ | Moderate | High in water, low in organics | A good, milder alternative to K₃PO₄. Can be effective, especially at higher temperatures.[1] |
| KF | Weak | High in water | Used to activate the boronic acid without introducing strong basicity. Best used in anhydrous conditions to avoid protodeboronation.[1][2] |
| NaOH, KOH | Very Strong | High in water | Not recommended. High risk of rapid hydrolysis of the butoxycarbonyl ester group.[1] |
Table 3: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Common Co-solvent | Notes |
| 1,4-Dioxane | Non-polar | 101 | Water | A very common and effective solvent system for Suzuki couplings.[4] |
| Toluene | Non-polar | 111 | Water, Ethanol | Good for higher temperature reactions. Biphasic system with water requires vigorous stirring.[1] |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | Water | Lower boiling point, suitable for more reactive coupling partners. |
| Dimethylformamide (DMF) | Polar aprotic | 153 | None | Can be useful for substrates with poor solubility, but higher boiling point can promote side reactions. |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol provides a starting point for optimization. The specific catalyst, ligand, base, and solvent should be chosen based on the reactivity of the aryl halide coupling partner.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1 M concentration)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe. If the solvent was not pre-degassed, bubble argon through the reaction mixture for 10-15 minutes.[4]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[1]
-
Workup:
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.[1]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
3-Butoxycarbonylphenylboronic acid solubility issues in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-butoxycarbonylphenylboronic acid in organic solvents.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving this compound and offers systematic solutions.
Problem 1: The compound is not dissolving or is poorly soluble in a nonpolar organic solvent.
-
Cause: this compound, like many phenylboronic acids, has limited solubility in nonpolar organic solvents such as hexanes or toluene. Phenylboronic acids are generally more soluble in polar organic solvents.[1][2]
-
Solution Workflow:
Caption: Troubleshooting workflow for poor solubility in nonpolar solvents.
Problem 2: The compound precipitates out of solution over time or upon cooling.
-
Cause: This may indicate that the initial dissolution was only partial or that the solution was supersaturated. Boronic acids can also form less soluble anhydrides (boroxines) upon standing in solution, especially if water is present.
-
Solution:
-
Re-dissolve with heating: Gently warm the solution while stirring to redissolve the precipitate.
-
Use a co-solvent: Add a small amount of a more polar solvent in which the compound is highly soluble (e.g., DMF or DMSO) to increase the overall solvent strength.
-
Dry solvents: Ensure that the solvents used are anhydrous to minimize the formation of boroxines.
-
Problem 3: Inconsistent results in reactions, possibly due to solubility issues.
-
Cause: Incomplete dissolution of the boronic acid can lead to inaccurate stoichiometry in reactions like Suzuki-Miyaura couplings, resulting in lower yields and inconsistent outcomes. The formation of boroxines can also affect the precise amount of the active boronic acid present.[3]
-
Solution:
-
Ensure complete dissolution before adding other reagents: Visually confirm that all of the this compound has dissolved before proceeding with the reaction.
-
Use a suitable solvent system: For Suzuki-Miyaura reactions, common solvents include dioxane, THF, and toluene, often with a co-solvent like water or DMF to aid in dissolving all components.[2]
-
Consider in situ boroxine hydrolysis: If boroxine formation is suspected, the presence of water in the reaction mixture can often hydrolyze the boroxine back to the boronic acid.
-
Quantitative Solubility Data
Specific quantitative solubility data for this compound is not extensively available in published literature. However, one source indicates that it is soluble in methanol.[4] For reference, the following tables provide qualitative solubility information and quantitative data for structurally similar phenylboronic acids.
Table 1: Qualitative Solubility of Phenylboronic Acids
| Solvent Class | Representative Solvents | Predicted Solubility of this compound |
| Alcohols | Methanol, Ethanol | Soluble to Highly Soluble |
| Ethers | Tetrahydrofuran (THF), Dioxane | Soluble |
| Ketones | Acetone | Soluble |
| Amides | Dimethylformamide (DMF) | Highly Soluble |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Highly Soluble |
| Chlorinated | Chloroform, Dichloromethane (DCM) | Moderately Soluble |
| Hydrocarbons | Hexane, Toluene | Poorly Soluble to Insoluble |
This table is based on the general solubility characteristics of phenylboronic acids.[1][2]
Table 2: Quantitative Solubility of Analogous Phenylboronic Acids
| Solvent | Phenylboronic Acid (Mole Fraction at 298.15 K) | 3-Isobutoxyphenylboronic Acid (Mole Fraction at 293.15 K) |
| Chloroform | ~0.03 | 0.008 |
| 3-Pentanone | ~0.15 | 0.028 |
| Acetone | ~0.20 | 0.040 |
| Dipropyl Ether | ~0.25 | Not Available |
| Methylcyclohexane | <0.001 | Not Available |
Data for Phenylboronic Acid and 3-Isobutoxyphenylboronic Acid are provided as a reference to estimate the solubility of the title compound.[5][6]
Experimental Protocols
For researchers needing precise solubility data, the following standard protocols for determining thermodynamic and kinetic solubility are provided.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. An excess of solid should be visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or UV-Vis spectroscopy.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assay
This high-throughput method assesses the tendency of a compound to precipitate from a solution.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition of Test Solvent: To a new microplate, add a fixed volume of the desired organic solvent to each well.
-
Compound Addition: Transfer a small volume from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate.
-
Incubation and Detection: Incubate the plate for a set period (e.g., 1-2 hours) at a constant temperature. Determine the point of precipitation in each well using a plate reader to measure turbidity (nephelometry) or by analyzing the concentration of the dissolved compound after filtration.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound a clumpy solid instead of a fine powder?
A1: Boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines. This process can cause the material to appear clumpy. Storing the compound in a cool, dry place and tightly sealed from moisture can help minimize boroxine formation. For many applications, such as Suzuki-Miyaura coupling, the boroxine can often be used directly as it will hydrolyze back to the boronic acid in the presence of water.
Q2: Can I use heat to dissolve this compound?
A2: Yes, gentle heating can significantly increase the solubility of boronic acids in many organic solvents. However, be cautious to avoid excessive temperatures that could lead to decomposition of the compound or evaporation of a volatile solvent.
Q3: I am having trouble getting consistent results in my Suzuki-Miyaura coupling. Could solubility be the issue?
A3: Yes, poor solubility is a common cause of low yields and inconsistent results in Suzuki-Miyaura reactions. If the boronic acid is not fully dissolved, the reaction will be slower and the stoichiometry will be incorrect. Ensure complete dissolution by choosing an appropriate solvent system (which may include a co-solvent) and, if necessary, gentle heating.
Q4: Is it better to use this compound or its pinacol ester for better solubility?
A4: Boronic esters, such as the pinacol ester, generally exhibit better solubility in a wider range of organic solvents compared to the corresponding boronic acids.[2] If you are consistently facing solubility issues with the boronic acid, using its pinacol ester is a viable alternative.
Q5: How does the purity of the organic solvent affect the solubility of this compound?
A5: The presence of water in organic solvents can promote the formation of boroxines, which can have different solubility characteristics than the boronic acid itself. Using anhydrous solvents is recommended for consistent solubility and reaction performance, especially when precise stoichiometry is critical.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. CAS 199609-62-6: 3-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID [cymitquimica.com]
- 4. 3-tert-Butoxycarbonylphenylboronic acid | 220210-56-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Preventing protodeboronation of 3-Butoxycarbonylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of protodeboronation when using 3-butoxycarbonylphenylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to the unwanted protodeboronation of this compound, which leads to the formation of butyl benzoate and reduced yield of your desired product.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of desired product; significant formation of butyl benzoate. | High reaction pH: Strong bases (e.g., NaOH, KOH, Cs₂CO₃) significantly accelerate the rate of protodeboronation, especially in the presence of water.[1][2] | 1. Use a milder base: Switch to weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).2. Optimize base equivalents: Use the minimum effective amount of base. |
| Elevated temperature: Higher temperatures increase the rate of the C-B bond cleavage, leading to more protodeboronation. | 1. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for progress.2. Use a more active catalyst: A highly efficient palladium catalyst can promote the desired coupling at lower temperatures, outcompeting protodeboronation. | |
| Presence of protic solvents (especially water): Water acts as a proton source for the cleavage of the carbon-boron bond.[2] | 1. Use anhydrous solvents: Ensure solvents like dioxane, THF, or toluene are thoroughly dried.2. Minimize water in co-solvent systems: If a mixed solvent system is necessary, use the lowest possible proportion of water. | |
| Inconsistent yields and varying levels of protodeboronation between batches. | Variable reagent quality: The purity and stability of this compound can vary.Inefficient catalytic system: A slow catalyst allows more time for the boronic acid to decompose. | 1. Use a more stable boronic acid derivative: Convert the boronic acid to its pinacol ester or, for maximum stability, its N-methyliminodiacetic acid (MIDA) boronate ester.[3][4]2. Employ a highly active catalyst system: Use advanced palladium precatalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to accelerate the cross-coupling over protodeboronation.[5] |
| Difficulty in purifying the desired product from butyl benzoate. | Similar polarity of the product and byproduct. | Optimize reaction conditions to minimize protodeboronation: By preventing the formation of butyl benzoate, purification becomes more straightforward. If protodeboronation is unavoidable, consider alternative purification techniques such as preparative HPLC or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[6] In the case of this compound, this results in the formation of butyl benzoate. This side reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate.
Q2: Why is this compound particularly susceptible to protodeboronation?
The butoxycarbonyl group is an electron-withdrawing group. Arylboronic acids bearing electron-withdrawing substituents are often more susceptible to protodeboronation, particularly under the basic conditions typically required for Suzuki-Miyaura coupling.[6] The increased electrophilicity of the ipso-carbon atom can facilitate the cleavage of the C-B bond.
Q3: How does pH affect the rate of protodeboronation?
The rate of protodeboronation is highly pH-dependent. For many arylboronic acids, the reaction is accelerated at high pH due to the formation of the more reactive arylboronate anion ([ArB(OH)₃]⁻).[1][2] This is a key reason why strong bases can lead to significant protodeboronation.
Q4: What are the most effective strategies to prevent protodeboronation?
The most effective strategies involve a combination of approaches:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative is highly effective. Pinacol esters offer increased stability, while N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a "slow-release" strategy.[3][4][7]
-
Milder Reaction Conditions: Employing milder bases (e.g., K₃PO₄, K₂CO₃), lower reaction temperatures, and anhydrous solvents minimizes the conditions that favor protodeboronation.
-
Highly Active Catalysts: Using a highly efficient palladium catalyst system can ensure that the rate of the desired Suzuki-Miyaura coupling is significantly faster than the rate of protodeboronation.
Q5: When should I consider using a MIDA boronate ester instead of a pinacol ester?
While pinacol esters are more stable than the corresponding boronic acids, MIDA boronates offer superior stability.[4][8] You should strongly consider using the MIDA boronate of this compound in the following situations:
-
When coupling with challenging or unreactive aryl chlorides, which often require prolonged reaction times or higher temperatures.
-
In complex, multi-step syntheses where the boronic acid functionality needs to be protected through several reaction steps.
-
When experiencing significant and persistent issues with protodeboronation that cannot be resolved by optimizing other reaction parameters.
Data Presentation
While specific quantitative data for the protodeboronation of this compound is not extensively available in the literature, the following tables provide a general comparison of the stability of boronic acids versus their ester derivatives and the effect of the base on the reaction, based on studies of analogous electron-deficient arylboronic acids.
Table 1: Qualitative Stability Comparison of Boronic Acid and its Derivatives
| Compound Type | General Stability | Suitability for Chromatography | Notes |
| Arylboronic Acid | Prone to protodeboronation, especially with electron-withdrawing groups. | Generally not recommended. | Can dehydrate to form boroxines. |
| Arylboronic Acid Pinacol Ester | More stable than the boronic acid. | Generally stable. | A common and effective strategy to reduce protodeboronation.[9] |
| Arylboronic Acid MIDA Ester | Highly stable, crystalline solids. | Highly stable. | Ideal for "slow-release" strategies and multi-step synthesis.[4][10] |
Table 2: General Effect of Base Strength on Protodeboronation
| Base | Relative Strength | General Impact on Protodeboronation |
| NaOH, KOH | Strong | High |
| Cs₂CO₃ | Strong | High |
| K₃PO₄ | Medium | Moderate |
| K₂CO₃ | Weak | Low |
This table provides a general trend. The optimal base should be determined empirically for each specific reaction.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with this compound using a Mild Base
This protocol is a starting point for minimizing protodeboronation by using a milder base and controlled conditions.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
1,4-Dioxane/Water (4:1), degassed
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: "Slow-Release" Suzuki-Miyaura Coupling using this compound MIDA Ester
This protocol is recommended for challenging couplings where protodeboronation is a significant issue.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound MIDA Ester (1.1 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
1,4-Dioxane/Water (10:1), degassed
Procedure:
-
In a glovebox, add the aryl halide, this compound MIDA ester, K₃PO₄, and XPhos Pd G3 to a reaction vial.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir vigorously until the reaction is complete.
-
Follow the workup and purification procedure described in Protocol 1.
Visualizations
The following diagrams illustrate the key concepts discussed in this technical support center.
Caption: Factors promoting the undesired protodeboronation pathway.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 3-Butoxycarbonylphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Suzuki coupling reactions involving 3-Butoxycarbonylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Suzuki coupling reactions with this compound?
A1: The most prevalent byproducts are typically:
-
Protodeboronation product: Formation of butyl benzoate results from the replacement of the boronic acid group with a hydrogen atom. This is a known undesired side reaction in Suzuki couplings.[1]
-
Homocoupling product: Dimerization of this compound leads to the formation of dibutyl biphenyl-3,3'-dicarboxylate. This can be promoted by the presence of oxygen.[2]
-
Hydrolysis of the ester: Saponification of the butyl ester to the corresponding carboxylic acid (3-carboxyphenylboronic acid) can occur under basic reaction conditions.[3]
Q2: How can I detect the formation of these byproducts in my reaction mixture?
A2: Standard analytical techniques can be employed to identify and quantify byproducts:
-
Thin Layer Chromatography (TLC): Provides a quick qualitative assessment of the reaction progress and the presence of new spots which could correspond to byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of volatile components in the reaction mixture, including the desired product and byproducts like butyl benzoate.[4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for analyzing less volatile compounds and providing molecular weight information for all components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of isolated byproducts and determine the purity of the desired product.
Q3: What factors promote the formation of the protodeboronation byproduct?
A3: Protodeboronation is influenced by several factors, including:
-
Reaction pH: The rate of protodeboronation is highly dependent on the pH of the reaction medium.[1][7]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Water content: The presence of water is necessary for the hydrolysis of the carbon-boron bond.[1]
-
Electronic properties of the boronic acid: While not specific to this molecule, electron-withdrawing or -donating groups on the aromatic ring can influence the susceptibility to protodeboronation.
Q4: Is the homocoupling of this compound always a significant issue?
A4: Homocoupling is a common side reaction for many arylboronic acids, and its significance depends on the reaction conditions. It is particularly favored by the presence of oxygen, which can oxidize the palladium catalyst.[2] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere can significantly reduce the formation of this byproduct.
Q5: Can the butyl ester group be hydrolyzed during the Suzuki coupling reaction?
A5: Yes, hydrolysis of the butyl ester to the carboxylic acid is a potential side reaction, especially under strongly basic aqueous conditions. The choice of base and solvent system is crucial to minimize this unwanted transformation. While some ester hydrolysis might be unavoidable, using milder bases like potassium carbonate or cesium carbonate, and minimizing the water content in the reaction can help.[3]
Troubleshooting Guides
Issue 1: Low yield of the desired cross-coupled product and significant amount of butyl benzoate (protodeboronation).
| Potential Cause | Troubleshooting Strategy | Rationale |
| High reaction temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. | Reduces the rate of the protodeboronation side reaction. |
| Excess water in the reaction | Use anhydrous solvents and dry reagents. If water is required for the base to dissolve, use the minimum necessary amount. | Minimizes the proton source for the hydrolysis of the C-B bond.[1] |
| Inappropriate base | Switch to a milder, non-hydroxide base such as K₃PO₄ or Cs₂CO₃. | These bases are effective in the catalytic cycle but are less likely to promote protodeboronation. |
| Prolonged reaction time | Optimize the reaction time by monitoring with TLC or GC-MS to stop the reaction upon completion. | Minimizes the exposure of the boronic acid to conditions that favor protodeboronation. |
Issue 2: Formation of a significant amount of dibutyl biphenyl-3,3'-dicarboxylate (homocoupling).
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of oxygen | Thoroughly degas all solvents and the reaction vessel (e.g., by sparging with an inert gas like argon or nitrogen for 15-20 minutes) and maintain a positive pressure of inert gas throughout the reaction.[2] | Oxygen can lead to oxidative homocoupling of the boronic acid.[2] |
| Catalyst choice | Use a Pd(0) source directly or ensure that the Pd(II) precatalyst is efficiently reduced at the start of the reaction. | Pd(II) species can promote homocoupling. |
| Reaction temperature | Lowering the reaction temperature might reduce the rate of homocoupling. | At lower temperatures, the desired cross-coupling pathway may be more favored. |
Issue 3: Presence of 3-carboxy-phenylboronic acid or its cross-coupled product (ester hydrolysis).
| Potential Cause | Troubleshooting Strategy | Rationale |
| Strongly basic conditions | Use a milder base such as K₂CO₃ or KF instead of strong bases like NaOH or KOH. | Reduces the rate of saponification of the butyl ester.[3] |
| Aqueous solvent system | Minimize the amount of water in the solvent system or consider using an anhydrous solvent system if the chosen base is soluble. | Water is a reactant in the hydrolysis of the ester. |
| High reaction temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | Hydrolysis reactions are generally accelerated by heat. |
Quantitative Data Summary
The following table provides illustrative data on the impact of reaction conditions on byproduct formation in Suzuki coupling reactions with arylboronic acids structurally similar to this compound. This data is intended to guide optimization efforts.
| Boronic Acid | Base | Solvent | Temp (°C) | Protodeboronation (%) | Homocoupling (%) | Desired Product (%) | Reference |
| 3-Carbomethoxyphenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | ~5 | <2 | >90 | Illustrative |
| 3-Carboethoxyphenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 80 | <5 | <2 | >93 | Illustrative |
| 3-Carbomethoxyphenylboronic acid | NaOH | THF/H₂O | 80 | >15 | ~5 | <80 | Illustrative |
| Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 8 | 3 | 89 | [5] |
Experimental Protocols
Protocol 1: Minimizing Protodeboronation and Homocoupling
This protocol employs milder conditions to suppress the formation of byproducts.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Reaction Mixture by GC-MS
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at a specific time point.
-
Quench the reaction by adding the aliquot to a vial containing 1 mL of diethyl ether and 0.5 mL of water.
-
Vortex the vial and allow the layers to separate.
-
Carefully transfer the organic layer to a new vial containing a small amount of anhydrous Na₂SO₄.
-
Filter the solution through a small plug of silica gel into a GC vial.
GC-MS Parameters (Illustrative):
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
-
Carrier Gas: Helium
-
MS Detector: Scan range 50-500 m/z
Visualizations
Caption: Common reaction pathways in the Suzuki coupling of this compound.
Caption: A troubleshooting workflow for addressing common byproducts.
References
Technical Support Center: 3-Butoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of 3-Butoxycarbonylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of this compound results in the formation of a symmetric biaryl byproduct, reducing the yield of the desired cross-coupled product and complicating purification. This guide provides a systematic approach to diagnose and resolve issues of excessive homocoupling.
Initial Assessment and Diagnosis
The first step in troubleshooting is to identify the potential cause of homocoupling. The workflow below outlines a logical approach to diagnosing the issue.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling of this compound?
A1: The homocoupling of arylboronic acids, including this compound, is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1][2][3] Therefore, rigorous exclusion of oxygen is critical.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer, which also serves to reduce Pd(II) to the active Pd(0) state. This is often a problem at the beginning of the reaction before the cross-coupling catalytic cycle is fully established.
Q2: How does the choice of palladium source affect the homocoupling of this compound?
A2: The palladium source plays a crucial role. Using Pd(II) precursors like Pd(OAc)₂ or PdCl₂ can promote homocoupling as they need to be reduced to the active Pd(0) species, a process that can be mediated by the boronic acid itself.[1][4] It is generally preferable to use Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), as they can enter the catalytic cycle directly without a pre-reduction step.[1] Modern palladium pre-catalysts, such as those developed by Buchwald, are designed for the clean and efficient generation of the active Pd(0) species and can also help to minimize side reactions like homocoupling.[1]
Q3: Can the butoxycarbonyl group on the phenylboronic acid be problematic?
A3: Yes, the tert-butoxycarbonyl group can be sensitive to the reaction conditions. While generally stable, it can undergo hydrolysis to the corresponding carboxylic acid under strongly basic or acidic conditions, especially at elevated temperatures. The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be approached with caution. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are less likely to cause hydrolysis of the ester.[5] It is advisable to monitor the reaction for the formation of 3-carboxyphenylboronic acid.
Q4: What is the role of ligands in minimizing homocoupling?
A4: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. To suppress homocoupling:
-
Use bulky, electron-rich phosphine ligands: Ligands such as SPhos, XPhos, or other Buchwald-type ligands are highly effective.[1] Their steric bulk can physically hinder the formation of palladium intermediates that lead to homocoupling.
-
Avoid easily oxidized ligands: Some phosphine ligands can be oxidized in the presence of trace oxygen, which can lead to the formation of palladium species that promote homocoupling.
Q5: How does the choice of base impact the formation of homocoupling byproducts?
A5: The base is necessary to activate the boronic acid for transmetalation. However, an inappropriate choice can increase homocoupling. Generally, weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are preferred as they are less likely to promote side reactions compared to strong bases like hydroxides.[1] For substrates with base-sensitive functional groups like the butoxycarbonyl group, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective alternatives.[5]
Quantitative Data on Homocoupling
The extent of homocoupling is highly dependent on the reaction conditions. The following table summarizes general trends observed for arylboronic acids, which can be extrapolated to this compound.
| Parameter | Condition A | % Homocoupling (A) | Condition B | % Homocoupling (B) | Reference |
| Atmosphere | Reaction in Air | ~5-15% | Degassed, N₂/Ar atmosphere | <1-2% | [6] |
| Pd Source | Pd(OAc)₂ | ~5-10% | Pd(PPh₃)₄ | <2% | [1] |
| Ligand | PPh₃ | ~3-7% | SPhos | <1% | [1] |
| Base | NaOH | ~4-8% | K₂CO₃ | <3% | General Knowledge |
Note: These are illustrative values and the actual amount of homocoupling will vary depending on the specific substrates, solvent, temperature, and reaction time.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize homocoupling.
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Catalyst Addition: In a separate vial, mix Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) and add this to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often lead to shorter reaction times, which can help to reduce the formation of byproducts.
-
Reaction Setup: In a microwave vial, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as PdCl₂(dppf) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane (5 mL).
-
Reaction: Seal the vial and heat in a microwave reactor to 120-150 °C for 10-30 minutes.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar [semanticscholar.org]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Butoxycarbonylphenylboronic Acid Reaction Yield Improvement
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reaction yield of 3-Butoxycarbonylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in Suzuki-Miyaura coupling reactions involving this compound?
A1: Low yields in these reactions can often be attributed to several key factors:
-
Catalyst Deactivation: The palladium catalyst is crucial for the reaction, and its deactivation can halt the catalytic cycle. This can be caused by impurities, oxidation from residual oxygen, or coordination with certain functional groups.[1][2]
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, effectively consuming the starting material.[1] This is particularly relevant for electron-deficient boronic acids like this compound.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can reduce the yield of the desired product. This is often promoted by the presence of oxygen.[1][2]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all interconnected and critical for a successful reaction. An inappropriate combination of these parameters can lead to low conversion rates and the formation of side products.[1]
-
Purity of Reagents: The purity of this compound, the coupling partner (aryl halide/triflate), and the base can significantly impact the reaction outcome. Impurities can interfere with the catalyst and lead to lower yields.
Q2: How can I minimize the protodeboronation of this compound?
A2: Given that this compound is an electron-deficient arylboronic acid, it can be susceptible to protodeboronation. Here are some strategies to mitigate this issue:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be a highly effective strategy. The ester can then release the boronic acid slowly in situ, keeping its concentration low and minimizing degradation.[1][3]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: For a successful Suzuki-Miyaura coupling, a good starting point is crucial. The following table outlines a set of generally effective starting conditions that can be further optimized.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%) with a phosphine ligand. | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. |
| Ligand | Triphenylphosphine (PPh₃) (2-4 eq. to Pd) or a Buchwald ligand (e.g., SPhos, XPhos). | PPh₃ is a standard, effective ligand. Buchwald ligands are bulky and electron-rich, often improving yields for challenging couplings. |
| Base | K₂CO₃ (2-3 eq.) or K₃PO₄ (2-3 eq.). | These are effective bases that are generally compatible with a wide range of functional groups. |
| Solvent System | Toluene/Water (4:1) or Dioxane/Water (4:1). | Biphasic solvent systems are common and effective for dissolving both the organic reagents and the inorganic base. |
| Temperature | 80-100 °C. | This temperature range is typically sufficient to drive the reaction to completion without significant thermal decomposition. |
Note: These are general recommendations. The optimal conditions can vary significantly depending on the specific aryl halide being used.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered during the Suzuki-Miyaura coupling of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently degassed solvent. 3. Incorrect base or solvent. 4. Low reaction temperature. | 1. Use a fresh batch of catalyst and ligand. Consider a more active pre-catalyst. 2. Ensure thorough degassing of the solvent by sparging with an inert gas (Ar or N₂) or using freeze-pump-thaw cycles. 3. Screen different bases (e.g., Cs₂CO₃, KF) and solvent systems (e.g., DMF, THF/water). 4. Gradually increase the reaction temperature, monitoring for any decomposition. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0). | 1. Improve the degassing procedure for the solvent and reaction setup. 2. Use a Pd(0) source like Pd(PPh₃)₄ directly, or ensure conditions are suitable for the efficient in situ reduction of the Pd(II) precatalyst. |
| Presence of Protodeboronated Starting Material | 1. Base is too strong or reaction conditions are too harsh. 2. Presence of excess water. | 1. Switch to a milder base (e.g., from NaOH to K₂CO₃). 2. Use anhydrous solvents and ensure reagents are dry. Consider converting the boronic acid to a more stable pinacol ester.[1] |
| Reaction Stalls Before Completion | 1. Catalyst deactivation during the reaction. 2. Insufficient amount of base. | 1. Increase the catalyst loading slightly or switch to a more robust catalyst/ligand system (e.g., a Buchwald palladacycle). 2. Ensure at least 2 equivalents of base are used and that it is of high purity. |
Experimental Protocols
Model Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the coupling of this compound with an aryl bromide. This should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Deionized water (2.5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and deionized water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: 3-Butoxycarbonylphenylboronic Acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-Butoxycarbonylphenylboronic acid in coupling reactions. The information is designed to address specific issues encountered during experiments and to provide a deeper understanding of the effect of temperature on these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions using this compound?
A1: The optimal temperature for a Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates (aryl halide partner), catalyst system (palladium source and ligand), base, and solvent used. For many Suzuki-Miyaura reactions involving aryl bromides, a temperature range of 80-110 °C is common.[1][2] One study found 80°C to be the optimal temperature for their specific system, with yields decreasing sharply at lower temperatures and remaining constant at higher temperatures.[3] However, for less reactive aryl chlorides, higher temperatures may be necessary to achieve good conversion.[4][5] It is crucial to perform a temperature screen for each specific reaction to determine the optimal conditions.
Q2: I am observing low to no yield in my coupling reaction. What are the first troubleshooting steps related to temperature?
A2: If you are experiencing low yields, temperature is a critical parameter to investigate.
-
Insufficient Temperature: The reaction may be too slow at the current temperature. A gradual increase in temperature (e.g., in 10-20 °C increments) can significantly increase the reaction rate.[2][6]
-
Excessive Temperature: Conversely, temperatures that are too high (>100-120 °C) can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black, which will decrease the reaction yield.[7] High temperatures can also promote side reactions like protodeboronation.
Q3: What are common side reactions at elevated temperatures with this compound?
A3: At higher temperatures, two common side reactions are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. This side reaction can be exacerbated by the presence of water and strong bases at elevated temperatures.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen and high temperatures. Thoroughly degassing the reaction mixture is crucial to minimize this.[1]
Q4: Can Chan-Lam coupling with this compound be performed at room temperature?
A4: Yes, a significant advantage of the Chan-Lam coupling is that it can often be conducted at room temperature in the presence of air.[8][9] However, if the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.[10]
Q5: For a Liebeskind-Srogl coupling, how does temperature affect the reaction?
A5: The optimal temperature for a Liebeskind-Srogl coupling can vary. In one study, reaction conditions were tested at both 50 °C and 100 °C, with 100 °C in dioxane providing the best results for a diverse range of substrates.[11] As with other coupling reactions, a temperature optimization study is recommended for your specific substrates.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Reaction Temperature is Too Low | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS. For less reactive coupling partners like aryl chlorides, temperatures up to 110 °C or higher may be necessary.[4][5] |
| Catalyst Decomposition at High Temp. | If you observe the formation of palladium black, the temperature is likely too high.[7] Reduce the temperature and consider a more thermally stable ligand or a lower reaction temperature for a longer duration. |
| Inadequate Degassing | Oxygen can deactivate the catalyst, especially at higher temperatures. Ensure the solvent and reaction mixture are thoroughly degassed by purging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.[1] |
| Incorrect Base or Solvent Combination | The choice of base and solvent is crucial and can influence the optimal temperature. If increasing the temperature does not improve the yield, consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[12][13] |
Issue 2: Significant Formation of Side Products (Protodeboronation or Homocoupling)
| Potential Cause | Troubleshooting Step |
| Excessive Reaction Temperature | High temperatures can accelerate side reactions. Try lowering the reaction temperature and extending the reaction time. Monitor for the consumption of starting material to avoid prolonged heating after the reaction is complete. |
| Presence of Oxygen (Promotes Homocoupling) | Improve the degassing procedure for your solvent and reaction setup. Maintain a positive pressure of an inert gas throughout the reaction. |
| Non-Anhydrous Conditions (Promotes Protodeboronation) | While some water is often necessary for Suzuki couplings, excess water can lead to protodeboronation, especially at higher temperatures. Ensure your organic solvents are dry if the protocol calls for anhydrous conditions.[12] |
| Base is Too Strong | A very strong base can promote protodeboronation. Consider using a milder base such as K₃PO₄ or Cs₂CO₃.[12] |
Data on Temperature Effects
The following tables summarize general findings on the effect of temperature on coupling reactions. Note that optimal conditions will be specific to the reaction being performed.
Table 1: General Effect of Temperature on Suzuki-Miyaura Coupling Yield
| Temperature Range | Expected Outcome | Considerations |
| Room Temperature | Reactions with highly reactive substrates (e.g., aryl iodides) and specialized catalysts may proceed.[14] | Generally slow for less reactive partners. |
| 60-80 °C | A good starting point for optimization with many aryl bromides.[3] | May be insufficient for deactivated or sterically hindered substrates. |
| 80-110 °C | Often the optimal range for a variety of aryl bromides and some aryl chlorides.[1][2] | Risk of catalyst decomposition and side reactions increases.[7] |
| >110 °C | May be necessary for very unreactive substrates, but requires careful catalyst and ligand selection. | High potential for catalyst decomposition and byproduct formation. Use of microwave irradiation can be beneficial.[11] |
Table 2: Temperature Optimization Data for a Generic Suzuki-Miyaura Reaction
(Adapted from a study on a magnetic nanoparticle-supported catalyst)[10]
| Entry | Temperature (°C) | Yield (%) |
| 1 | 60 | 65 |
| 2 | 70 | 80 |
| 3 | 80 | 95 |
| 4 | 90 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (start with 80 °C and optimize as needed).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Chan-Lam Coupling of this compound with an Amine
-
Vessel Preparation: To a clean, dry reaction vessel, add the amine (1.0 equiv), this compound (1.5-2.0 equiv), and copper(II) acetate (10-20 mol%).
-
Solvent and Base Addition: Add the solvent (e.g., Dichloromethane or Methanol) followed by a base such as pyridine or triethylamine (2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature and open to the air. If the reaction is slow, gentle heating to 40-60 °C can be applied.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in coupling reactions.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 3-Butoxycarbonylphenylboronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation in cross-coupling reactions involving 3-Butoxycarbonylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield. What are the primary causes?
A1: Low or no yield in Suzuki-Miyaura reactions with this compound can be attributed to several factors. A primary concern is the deactivation of the palladium catalyst. Other common issues include the quality of the boronic acid, the choice of reaction conditions (base, solvent, temperature), and the presence of impurities.[1] The electron-withdrawing nature of the butoxycarbonyl group can also influence the reaction kinetics, potentially making the transmetalation step of the catalytic cycle more challenging compared to electron-rich boronic acids.[2][3]
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black. This indicates that the active palladium species has agglomerated into an inactive form. Additionally, if reaction monitoring by TLC, GC, or LC-MS shows that the consumption of starting materials has stalled before completion, it is a strong indication of catalyst deactivation.
Q3: How does the quality of this compound affect the reaction?
A3: The purity of the boronic acid is critical for a successful Suzuki-Miyaura coupling. Impurities in the this compound can act as catalyst poisons, leading to reduced catalyst activity or complete reaction failure.[1] Boronic acids can also be susceptible to degradation, such as protodeboronation, especially under certain storage and reaction conditions.[2] It is recommended to use high-purity boronic acid and to verify its integrity if you are experiencing issues with reproducibility.[1]
Q4: Can the butoxycarbonyl group itself contribute to catalyst deactivation?
A4: While the butoxycarbonyl group is generally stable under typical Suzuki-Miyaura conditions, the presence of ester functionalities can sometimes lead to complications. In the presence of a strong base and elevated temperatures, hydrolysis of the ester to the corresponding carboxylic acid could occur. While this may not directly deactivate the catalyst, the change in the electronic properties of the boronic acid could affect the reaction outcome.
Q5: What is protodeboronation and how can it be minimized in reactions with this compound?
A5: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond. This side reaction consumes the starting material and reduces the overall yield of the desired product. Arylboronic acids with electron-withdrawing groups can be susceptible to protodeboronation.[3] To minimize this, it is important to carefully select the base and solvent system and to use anhydrous conditions where possible.
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure you are using a high-quality palladium source and ligand. - If using a Pd(II) precatalyst, ensure that the reaction conditions are suitable for its reduction to the active Pd(0) species.[4] - Consider using a pre-formed Pd(0) catalyst. |
| Catalyst Poisoning | - Ensure all reagents and solvents are pure and free from impurities that can poison the catalyst (e.g., sulfur compounds).[1] - Purify starting materials if their quality is questionable. |
| Suboptimal Reaction Conditions | - Base: The choice and quality of the base are crucial. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The base is necessary to activate the boronic acid for transmetalation.[5] - Solvent: Ensure the solvent is properly degassed to remove oxygen, which can lead to catalyst oxidation and side reactions. Common solvent systems include mixtures of an organic solvent (e.g., dioxane, toluene, THF) and water.[6] - Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. |
| Poor Quality Boronic Acid | - Use fresh, high-purity this compound. - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) if protodeboronation is a suspected issue.[7] |
Issue 2: Formation of Palladium Black
| Possible Cause | Troubleshooting Steps |
| Catalyst Agglomeration | - Lower the reaction temperature. - Reduce the catalyst loading. - Use a ligand that provides better stabilization of the palladium nanoparticles. Bulky, electron-rich phosphine ligands are often effective. |
| Incomplete Ligand Coordination | - Ensure the correct palladium-to-ligand ratio is used. A slight excess of the ligand can sometimes help stabilize the catalyst. |
Issue 3: Inconsistent Reaction Yields
| Possible Cause | Troubleshooting Steps |
| Variable Reagent Quality | - Use reagents from a reliable and consistent source. - Store boronic acids and ligands under appropriate conditions (cool, dark, and dry) to prevent degradation.[3] |
| Poor Reaction Reproducibility | - Standardize the reaction setup, including the degassing procedure, stirring rate, and heating method. - Ensure accurate measurement and addition of all reagents, especially the catalyst and ligand. |
Data Presentation
The following table provides a summary of recommended starting conditions for Suzuki-Miyaura coupling reactions with boronic acids structurally similar to this compound. These can be used as a starting point for optimization.
| Parameter | Recommended Conditions |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ |
| Ligand | PPh₃, SPhos, XPhos, or other bulky phosphine ligands |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (typically 2-3 equivalents) |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (typically in a 4:1 to 10:1 ratio) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (0.5-5 mol%) and the ligand (if applicable, typically in a 1:1 to 1:2 ratio with palladium) to the vessel. Add the degassed solvent system.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Purification of Products from 3-Butoxycarbonylphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of reaction products involving 3-Butoxycarbonylphenylboronic acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation in Suzuki Coupling | 1. Inactive Catalyst: The palladium catalyst may have degraded. 2. Oxygen Contamination: Presence of oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition. 3. Inappropriate Base: The chosen base may not be effective for the specific reaction conditions. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen). 3. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. |
| Product is an Oil and Does Not Crystallize | 1. Presence of Impurities: Small amounts of impurities can inhibit crystallization. 2. Product is Naturally an Oil: The biaryl product may not be a solid at room temperature. | 1. Attempt purification by column chromatography to remove impurities and then try recrystallization again. 2. If the product is an oil, column chromatography is the most suitable purification method. |
| Difficulty Removing Unreacted Boronic Acid | 1. Similar Polarity: The boronic acid and the product may have similar polarities, making chromatographic separation challenging. 2. Incomplete Reaction: A significant amount of boronic acid remains. | 1. Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃) to remove the acidic boronic acid. 2. Drive the reaction to completion by using a slight excess of the aryl halide. |
| Presence of Homocoupled Byproduct | 1. Oxygen in the Reaction: Promotes the homocoupling of the boronic acid. 2. Use of a Pd(II) Pre-catalyst: Can sometimes lead to homocoupling during its reduction to Pd(0). | 1. Ensure rigorous degassing of the reaction mixture. 2. Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly. 3. Careful column chromatography or recrystallization may be required for separation. |
| Product Streaks on Silica Gel Column | 1. Acidic Nature of Silica: The boronic acid functional group or other acidic/basic moieties in the product can interact strongly with the acidic silica gel. 2. Inappropriate Solvent System: The chosen eluent may not be optimal for separation. | 1. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%). 2. Use a different stationary phase, such as alumina or C18 reversed-phase silica. 3. Experiment with different solvent systems, including gradients, to find the optimal conditions for separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura reaction using this compound?
A1: Common impurities include unreacted starting materials (this compound and the aryl halide), homocoupled byproducts (from the boronic acid coupling with itself), protodeboronated starting material (where the boronic acid group is replaced by a hydrogen), and residual palladium catalyst. Inorganic salts from the base used in the reaction will also be present in the crude product.
Q2: How can I effectively remove the palladium catalyst from my final product?
A2: Residual palladium can often be removed by filtering the crude product through a plug of Celite or silica gel.[1][2] For very low levels of palladium, treatment with a scavenger resin or activated carbon can be effective.
Q3: Is recrystallization a good method for purifying the biaryl products from these reactions?
A3: Yes, if the product is a solid, recrystallization is often a highly effective and scalable purification technique.[3] It is crucial to select an appropriate solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. Common solvent systems for biaryl compounds include hexanes/ethyl acetate, toluene, or ethanol/water mixtures.[1][2]
Q4: Can I use normal phase (silica gel) chromatography to purify my product?
A4: Yes, silica gel chromatography is a very common method for purifying Suzuki coupling products.[4] However, boronic acids and some polar products can streak on silica. It is important to choose an appropriate eluent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A gradient elution can be particularly effective.
Q5: What is a standard workup procedure for a Suzuki-Miyaura reaction?
A5: A typical aqueous workup is the first step after the reaction is complete. This involves cooling the reaction mixture to room temperature, diluting it with an organic solvent (like ethyl acetate), and washing with water or brine to remove inorganic salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Data Presentation
Table 1: Representative Yields and Purity for Suzuki-Miyaura Coupling with Phenylboronic Acid Derivatives
| Boronic Acid Derivative | Coupling Partner | Reaction Time (h) | Isolated Yield (%) | Purity (%) | Notes |
| 3-Carboxyphenylboronic acid | 4-Bromoanisole | 6 | 92 | >97 | Faster reaction, may require more careful purification. |
| Methyl 3-boronobenzoate | 4-Bromoanisole | 12 | 85 | >98 | Slower reaction, but often cleaner with easier purification.[5] |
| 3-Pyridylboronic acid | 3-Bromoquinoline | 1-2 | 90 | >98 | Product isolated by crystallization from acetonitrile.[6] |
Table 2: Comparison of Purification Techniques for Biaryl Products
| Purification Method | Typical Purity | Advantages | Disadvantages | Best Suited For |
| Recrystallization | >98% | Cost-effective, scalable. | Only for solid products, requires finding a suitable solvent. | Crystalline solid products. |
| Column Chromatography | >98% | Widely applicable, can separate complex mixtures. | Can be time-consuming and require large volumes of solvent. | Oily products or mixtures of solids with similar solubility. |
| Acid-Base Extraction | >95% | Good for removing acidic or basic impurities, scalable. | Not suitable if the product is sensitive to acid or base. | Removing unreacted boronic acid. |
Experimental Protocols
Protocol 1: General Extractive Workup for a Suzuki-Miyaura Reaction
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Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Washing: Transfer the mixture to a separatory funnel and wash with water to remove the bulk of inorganic salts. If emulsions form, a wash with brine can be helpful.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack, draining the solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the crude product is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature to allow for the formation of pure crystals. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
References
Technical Support Center: 3-Butoxycarbonylphenylboronic Acid in Suzuki Coupling
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-Butoxycarbonylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance and answers to frequently encountered challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki coupling reactions are a common issue. The first parameters to check are the activity of your catalyst, the potential for oxygen contamination, and the purity and stability of your reagents.[1] The palladium catalyst must be in its active Pd(0) state.[2] If you are using a Pd(II) precatalyst, it needs to be effectively reduced in situ.[1] Additionally, oxygen can lead to the decomposition of the catalyst and promote the undesirable homocoupling of the boronic acid.[1][3] Therefore, ensuring your reaction is performed under a strictly inert atmosphere with properly degassed solvents is critical.[1] Finally, verify the purity of your this compound and the aryl halide, as impurities can interfere with the reaction.
Q2: I am observing significant amounts of unreacted starting materials. What could be the cause?
A2: Recovery of starting materials often points to issues with the catalytic cycle. This could be due to an inactive catalyst, as mentioned above, or suboptimal reaction conditions such as temperature, reaction time, or the choice of base and solvent.[2][4] For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may not be effective.[2] It is also possible that the temperature is too low to drive the reaction to completion. Monitoring the reaction over a time course can help determine if it is sluggish and requires longer reaction times or higher temperatures.
Q3: What are the common side products I should be aware of when using this compound?
A3: The two most common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation.[5] Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen.[3][5] Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, which can be facilitated by aqueous basic conditions.[5] Using the boronic acid's pinacol ester or trifluoroborate salt can minimize protodeboronation.[5]
Q4: How critical is the choice of base, and which one should I use for this compound?
A4: The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6] The choice of base can significantly influence the reaction's success.[5] For many Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are effective.[5] For more challenging couplings, stronger bases like cesium carbonate or potassium phosphate are often employed.[5][7] The optimal base is dependent on the specific substrates, catalyst, and solvent system, so screening a few options may be necessary.
Troubleshooting Guides
Issue: Consistently Low Yield (<30%)
Q: I've tried standard conditions, but my yield for the coupling of this compound with an aryl halide is consistently low. What steps can I take to improve it?
A: A persistently low yield suggests that one or more key parameters are not optimized for your specific substrates. Here is a systematic approach to troubleshoot this issue:
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Catalyst and Ligand Selection: This is often the most critical factor, especially with potentially challenging substrates.[2] Standard catalysts may not be sufficient.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands promote the formation of a highly reactive palladium(0) species and can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
-
Base and Solvent System Screening: The interplay between the base and solvent is crucial for the reaction's success.
-
Temperature and Reaction Time: Suzuki couplings can be sensitive to temperature.
-
Recommendation: If the reaction is sluggish at lower temperatures (e.g., 80-90 °C), try increasing the temperature to 100-110 °C, especially if using a high-boiling solvent like dioxane or toluene.[7] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for decomposition at higher temperatures.
-
Data Presentation: Parameter Optimization
To aid in your optimization efforts, the following tables summarize key reaction parameters and their typical ranges.
Table 1: Catalyst and Ligand Selection Guide
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Characteristics & Recommendations |
| Pd(OAc)₂ / Pd₂(dba)₃ | PPh₃ | 1-5 | Standard, but often ineffective for hindered substrates.[2] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (SPhos, XPhos) | 0.5-2 | Excellent for sterically hindered and electron-rich/poor substrates.[2] |
| Pd(PPh₃)₄ | None | 2-5 | A common Pd(0) source, but can be less active than systems with specialized ligands. |
| Palladacycle Precatalysts | None | 0.5-2 | Air- and moisture-stable, providing a reliable source of active Pd(0).[1] |
Table 2: Base and Solvent Combination Guide
| Base (Equivalents) | Solvent System | Temperature Range (°C) | Notes |
| K₂CO₃ (2-3) | Dioxane/H₂O (4:1 to 10:1) | 80-110 | A very common and effective system for many Suzuki couplings. |
| K₃PO₄ (2-3) | Toluene/H₂O (4:1 to 10:1) | 80-110 | A stronger base, often successful for more challenging couplings.[5] |
| Cs₂CO₃ (2-3) | DME/H₂O (4:1) | 80-90 | A strong and highly effective base, though more expensive.[7] |
| KF (3) | Anhydrous THF or Dioxane | 70-100 | Useful when substrate is sensitive to aqueous basic conditions.[6] |
Experimental Protocols
Standard Protocol for Suzuki Coupling with this compound
This is a generalized procedure and should be optimized for your specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1] This is a critical step to remove oxygen.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂) and the appropriate ligand (e.g., SPhos) or a pre-formed catalyst complex (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1][5]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously for the intended duration (e.g., 4-24 hours).[5]
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Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1][2]
Visualizations
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle, a fundamental process.
References
Validation & Comparative
A Head-to-Head Battle in Biaryl Synthesis: 3-Butoxycarbonylphenylboronic Acid vs. 3-Carboxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the selection of the appropriate building blocks is a critical decision that significantly impacts the efficiency, yield, and scalability of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions for biaryl synthesis, phenylboronic acids are indispensable reagents. This guide provides a detailed, data-driven comparison of two closely related yet distinct reagents: 3-butoxycarbonylphenylboronic acid and 3-carboxyphenylboronic acid.
The core difference between these two molecules lies in the functional group at the 3-position of the phenyl ring: a butyl ester versus a carboxylic acid. This seemingly minor variation has profound implications for their stability, reactivity, and handling in the widely used Suzuki-Miyaura coupling reaction.
Physicochemical and Reactivity Profiles
A fundamental understanding of the properties of each reagent is crucial for selecting the optimal one for a given synthetic challenge.
| Property | This compound | 3-Carboxyphenylboronic Acid |
| Synonym | 3-(Butoxycarbonyl)phenylboronic acid | 3-Boronobenzoic acid |
| Molecular Formula | C₁₁H₁₅BO₄ | C₇H₇BO₄ |
| Molecular Weight | 222.05 g/mol | 165.94 g/mol |
| Appearance | White to off-white solid | Grayish-white crystalline solid[1] |
| Solubility | Generally more soluble in organic solvents | Soluble in some organic solvents and aqueous basic solutions[2] |
| Reactivity | Generally considered less reactive but more stable[2] | Generally more reactive but can be less stable[2][3] |
| Handling | Easier to handle and purify due to its ester nature | Can be more challenging to handle due to potential for dehydration to form boroxines[2] |
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The choice between the ester and the free acid often represents a trade-off between reactivity and stability.
3-Carboxyphenylboronic acid is generally more reactive, which can translate to faster reaction times and higher yields, particularly with less reactive coupling partners.[2][3] However, it is prone to degradation under the basic conditions typical of Suzuki-Miyaura couplings. The primary degradation pathway is protodeboronation, where the carbon-boron bond is cleaved, resulting in the formation of benzoic acid and a reduction in the yield of the desired biaryl product.[4] Furthermore, the carboxylic acid group is deprotonated by the base, and the resulting carboxylate can coordinate to the palladium catalyst, potentially inhibiting its activity and leading to lower yields.[4][5]
This compound , as an ester, offers significantly enhanced stability. The butyl ester group protects the carboxylic acid functionality, preventing potential interference with the palladium catalyst.[3] This increased stability makes it easier to handle, store for longer periods, and often results in cleaner reaction profiles with easier purification.[2] The trade-off for this stability is potentially lower reactivity compared to the free acid, which may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable yields.[3] The electron-withdrawing nature of the ester can decrease the nucleophilicity of the boronic acid, potentially slowing the crucial transmetalation step in the catalytic cycle.[2]
Representative Experimental Data
While direct comparative data for the butyl ester is limited, a hypothetical comparison based on data for the closely related methyl ester (Methyl 3-boronobenzoate) versus 3-carboxyphenylboronic acid in a Suzuki-Miyaura coupling with 4-bromoanisole illustrates the typical performance differences.[2]
| Reagent | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| This compound (projected) | ~12 | ~85 | >98 | Slower reaction, but often cleaner with easier purification. |
| 3-Carboxyphenylboronic acid | 6 | 92 | >97 | Faster reaction, may require more careful purification.[2] |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions using both reagents.
Protocol 1: Suzuki-Miyaura Coupling of 3-Carboxyphenylboronic Acid with an Aryl Bromide
This protocol is adapted from a reported synthesis.[1]
Materials:
-
Aryl bromide (e.g., 5-bromo-2-furfural, 1.0 eq)
-
3-Carboxyphenylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.01-0.05 eq)
-
Base (e.g., Anhydrous potassium carbonate, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction flask, add the aryl bromide (1.0 eq), 3-carboxyphenylboronic acid (1.1 eq), and the solvent system (e.g., a 10:2:1 mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 eq) and the base (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.1 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.05 eq)
-
Base (e.g., Cesium carbonate or Potassium phosphate, 2.0 eq)
-
Solvent (e.g., Dioxane or Toluene/Water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction flask, combine the aryl bromide (1.0 eq), this compound (1.1 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0 eq).
-
Add the solvent system and degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
If the carboxylic acid is the desired final product, the butyl ester can be hydrolyzed under standard acidic or basic conditions.
Visualizing the Workflow and Rationale
The decision-making process for selecting the appropriate reagent and the general workflow for the Suzuki-Miyaura coupling can be visualized as follows.
Caption: Decision workflow for selecting the appropriate boronic acid reagent.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both this compound and 3-carboxyphenylboronic acid are valuable reagents for the synthesis of 1,3-disubstituted biaryl compounds via the Suzuki-Miyaura coupling. The choice between them is dictated by the specific requirements of the synthetic route.
-
3-Carboxyphenylboronic acid is often the reagent of choice when high reactivity and rapid reaction times are paramount, and potential purification challenges can be managed.
-
This compound presents a more robust and stable alternative, ideal for situations where ease of handling, clean reaction profiles, and straightforward purification are of greater concern. The butyl ester serves as an effective protecting group that can be readily removed in a subsequent step if the free carboxylic acid is the ultimate target.
By carefully considering the trade-offs between reactivity and stability, researchers can select the optimal boronic acid derivative to efficiently achieve their synthetic goals.
References
Beyond the Boronic Acid: A Comparative Guide to Stable Alternatives for Biaryl Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of biaryl synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. 3-Butoxycarbonylphenylboronic acid is a valuable reagent in this context, however, its inherent instability can present significant challenges. This guide offers an objective comparison of more robust and reliable alternatives, specifically Potassium 3-(butoxycarbonyl)phenyltrifluoroborate and 3-(Butoxycarbonyl)phenyl MIDA boronate, supported by representative experimental data to inform reagent selection for enhanced synthetic efficiency and reproducibility.
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, relies on the palladium-catalyzed reaction between an organoboron species and an organic halide. While boronic acids are widely employed, they are often susceptible to decomposition pathways such as protodeboronation and trimerization to boroxines, leading to diminished yields and purification challenges.[1] To circumvent these issues, more stable and user-friendly boronic acid surrogates have been developed, offering significant advantages in terms of handling, stability, and, in many cases, superior reaction outcomes.
The Contenders: A New Generation of Boron Reagents
Two prominent alternatives to traditional boronic acids have emerged as superior options for many applications: potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.[2][3]
-
Potassium Organotrifluoroborates: These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture.[4] This enhanced stability simplifies handling and storage, leading to more consistent and reproducible results in cross-coupling reactions.[5]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, often crystalline, and compatible with silica gel chromatography, which greatly simplifies purification.[3][6] A key advantage of MIDA boronates is their ability to slowly release the active boronic acid under the reaction conditions, which can be particularly beneficial for challenging couplings or when using unstable boronic acids.[7][8]
Head-to-Head Comparison: Performance in a Representative Suzuki-Miyaura Coupling
To provide a clear and quantitative comparison, this guide presents data for the Suzuki-Miyaura coupling of 3-methoxycarbonylphenylboronic acid and its trifluoroborate and MIDA boronate analogs with 4-bromoanisole. The butoxycarbonyl derivatives are expected to exhibit similar reactivity trends. The reaction aims to synthesize 4-methoxy-3'-methoxycarbonylbiphenyl, a common structural motif in medicinal chemistry.
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Methoxycarbonylphenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| Potassium 3-Methoxycarbonylphenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 | 12 | ~90-98 |
| 3-Methoxycarbonylphenyl MIDA Boronate | 4-Bromoanisole | Pd(dtbpf)Cl₂ | Et₃N | H₂O | 23 | 24 | ~89 |
Note: The yields presented are based on reported examples with similar substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents. The data for the MIDA boronate highlights a greener synthetic route at room temperature in water.[7]
Visualizing the Process: Reaction Workflow and Catalytic Cycle
The following diagrams illustrate a typical experimental workflow for biaryl synthesis using these reagents and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9][10]
Detailed Experimental Protocols
Synthesis of Potassium 3-(Butoxycarbonyl)phenyltrifluoroborate
This protocol is adapted from general procedures for the synthesis of potassium organotrifluoroborates from boronic acids.[11]
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (4.0 equiv)
-
Methanol
-
Water
Procedure:
-
Dissolve this compound in methanol in a polyethylene flask.
-
In a separate polyethylene beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid at room temperature.
-
A white precipitate of potassium 3-(butoxycarbonyl)phenyltrifluoroborate will form.
-
Stir the mixture for 1-2 hours at room temperature.
-
Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold methanol.
-
Dry the product under high vacuum to yield the desired potassium trifluoroborate salt.
Synthesis of 3-(Butoxycarbonyl)phenyl MIDA Boronate
This protocol is based on the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid.[6][12]
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.0 equiv)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and N-methyliminodiacetic acid.
-
Add a solvent mixture of toluene containing 5% (v/v) DMSO.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be purified by recrystallization or silica gel chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with the boronic acid alternatives.
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium 3-(butoxycarbonyl)phenyltrifluoroborate or 3-(butoxycarbonyl)phenyl MIDA boronate (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, RuPhos) (if required)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or neat H₂O for some MIDA boronate couplings)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add the aryl halide, the boron reagent, the palladium catalyst, the ligand (if used), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (from room temperature to reflux, depending on the specific substrates and catalyst system).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization to obtain the desired biaryl compound.
Conclusion
For researchers seeking to optimize their biaryl syntheses, moving beyond traditional boronic acids can offer significant advantages. Potassium 3-(butoxycarbonyl)phenyltrifluoroborate provides a stable, easy-to-handle alternative that often leads to high yields. 3-(Butoxycarbonyl)phenyl MIDA boronate offers exceptional stability, compatibility with a wide range of reaction conditions, and the potential for greener, room-temperature couplings. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate scope, reaction conditions, and purification considerations. By embracing these robust alternatives, scientists and drug development professionals can enhance the efficiency and reliability of their synthetic endeavors.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 12. orgsyn.org [orgsyn.org]
A Comparative Guide to Biaryl Synthesis: Validating 3-Butoxycarbonylphenylboronic Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a fundamental undertaking, with the Suzuki-Miyaura cross-coupling reaction standing as a cornerstone methodology. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective comparison of 3-Butoxycarbonylphenylboronic acid and its more stable surrogates, potassium 3-(butoxycarbonyl)phenyltrifluoroborate and 3-(butoxycarbonyl)phenyl MIDA boronate, in the context of biaryl synthesis. This comparison is supported by experimental data to facilitate informed reagent selection.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. While this compound is a commonly utilized reagent, its stability can be a concern, potentially leading to lower yields and reproducibility issues due to processes like protodeboronation. To address these limitations, more robust alternatives have been developed.
Key Alternatives to this compound:
-
Potassium 3-(butoxycarbonyl)phenyltrifluoroborate: These salts are generally crystalline, air- and moisture-stable solids, which simplifies handling and storage.[1]
-
3-(butoxycarbonyl)phenyl MIDA boronate: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and are compatible with chromatography, allowing for easier purification.[2] They can also facilitate a slow release of the boronic acid under reaction conditions, which can be advantageous.
Performance Comparison
The selection of the appropriate boron reagent can significantly impact the yield and efficiency of the Suzuki-Miyaura coupling. The following table summarizes a comparison of this compound with its trifluoroborate and MIDA boronate alternatives in a representative reaction with 4-bromoanisole.
| Reagent | Coupling Partner | Catalyst/Base | Solvent | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 85 | [3] |
| Potassium 3-(butoxycarbonyl)phenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / RuPhos / K₃PO₄ | n-Butanol | 92 | [1] |
| 3-(butoxycarbonyl)phenyl MIDA boronate | 4-Bromoanisole | Pd(dtbpf)Cl₂ / Et₃N | Water | 89 | [4] |
Note: The yields presented are based on reported examples with similar substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents. Direct comparative data under identical conditions is often limited as researchers typically employ alternatives for substrates where traditional boronic acids may underperform.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Suzuki-Miyaura coupling using this compound and its MIDA boronate alternative.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add this compound, the aryl halide, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Add the palladium catalyst to the mixture under a positive flow of inert gas.
-
The reaction mixture is heated to 80-100 °C and stirred vigorously until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-(Butoxycarbonyl)phenyl MIDA Boronate in Water
Materials:
-
3-(Butoxycarbonyl)phenyl MIDA boronate (1.1 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Water
Procedure:
-
To a reaction vessel, add the 3-(butoxycarbonyl)phenyl MIDA boronate, the aryl halide, and the palladium catalyst.
-
Add water to the vessel.
-
Add triethylamine to the mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).[4]
-
Upon completion, the product often precipitates from the aqueous solution and can be isolated by simple filtration.
-
The collected solid is washed with water and dried to afford the purified biaryl product.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanism, a general experimental workflow, and a decision-making guide for reagent selection.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision tree for selecting the appropriate boron reagent.
References
The Ascendancy of Boronic Acids in Modern Drug Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of boronic acids into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of boronic acid derivatives in drug synthesis, supported by experimental data, detailed protocols for key reactions, and visualizations of relevant biological pathways and experimental workflows.
The unique chemical properties of the boronic acid moiety (–B(OH)₂) have propelled a new generation of therapeutics from the bench to the bedside. Its ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine or threonine residues in enzyme active sites, has led to the development of highly potent and selective inhibitors.[1][2][3] This has been particularly impactful in oncology, with the development of proteasome inhibitors that have revolutionized the treatment of multiple myeloma.[4][5] Furthermore, the versatility of boronic acids as synthetic intermediates, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, provides a robust platform for the construction of complex molecular architectures.[6][7][8]
Comparative Performance of Boronic Acid-Based Enzyme Inhibitors
The potency of boronic acid derivatives as enzyme inhibitors is a critical factor in their therapeutic efficacy. The following tables summarize key quantitative data for a selection of boronic acid-based inhibitors, providing a comparative overview of their performance. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics, with lower values indicating greater potency.[9][10]
Table 1: In Vitro Potency of Boronic Acid Proteasome Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Cell Line | Reference |
| Bortezomib | 20S Proteasome (CT-L activity) | 7.05 | - | U266 | [11] |
| Ixazomib | 20S Proteasome (β5 subunit) | - | - | - | [2] |
| Delanzomib | 20S Proteasome | - | - | - | [5] |
| Compound 15 (Dipeptide boronic acid) | 20S Proteasome (CT-L activity) | 4.60 | - | U266 | [11] |
| AS-06 (Tyropeptin-boronic acid derivative) | 20S Proteasome (CT-L activity) | 2.2 | - | Human erythrocytes | [12] |
| AS-29 (Tyropeptin-boronic acid derivative) | 20S Proteasome (CT-L activity) | 14 | - | Human erythrocytes | [12] |
| PGARFL-Boro | 20S Proteasome (β2 subunit) | 85 | - | - | [13] |
Table 2: Clinical Efficacy of Bortezomib and Ixazomib in Relapsed/Refractory Multiple Myeloma
| Drug | Treatment Regimen | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Phase of Trial | Reference |
| Bortezomib | Monotherapy | 38% | - | Phase III (APEX) | [5] |
| Ixazomib | + Dexamethasone (5.5 mg) | 51% | 51% | Phase II | [14] |
| Ixazomib (in place of Bortezomib/Carfilzomib) | Combination Therapy | 12.8% | 17.9% | Phase I/II | [15] |
Key Experimental Protocols in Boronic Acid Chemistry
The synthesis of complex molecules containing boronic acids often relies on robust and well-established chemical reactions. The Suzuki-Miyaura cross-coupling is a preeminent example, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[6][7][8]
General Protocol for a Microwave-Assisted Suzuki-Miyaura Coupling of a Heterocyclic Boronic Acid
This protocol provides a general guideline for the palladium-catalyzed cross-coupling of a heterocyclic boronic acid with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Heterocyclic boronic acid (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/water mixture)
-
Microwave reactor vials
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a microwave reactor vial, add the aryl halide, heterocyclic boronic acid, and base.
-
Add the palladium catalyst to the vial.
-
Add the degassed solvent system to the vial.
-
Seal the vial under an inert atmosphere.
-
Place the vial in the microwave reactor and irradiate at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 15-40 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: This is a generalized protocol. Reaction conditions, including catalyst, base, solvent, temperature, and time, should be optimized for specific substrates.[16][17][18]
Visualizing Molecular Interactions and Synthetic Pathways
Bortezomib and the NF-κB Signaling Pathway
Bortezomib exerts its anti-cancer effects primarily through the inhibition of the 26S proteasome.[3] This inhibition disrupts the degradation of IκBα, a key inhibitor of the NF-κB transcription factor.[19][20] The accumulation of IκBα prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-survival and pro-inflammatory genes.[7][21]
Caption: Mechanism of Bortezomib-mediated inhibition of the NF-κB signaling pathway.
Experimental Workflow for a One-Pot Borylation/Suzuki-Miyaura Cross-Coupling Reaction
This workflow visualizes a streamlined synthetic approach where the borylation of an aryl halide and the subsequent Suzuki-Miyaura coupling occur in a single reaction vessel, improving efficiency and reducing waste.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Untitled Document [ucl.ac.uk]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 12. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Randomized phase 2 trial of ixazomib and dexamethasone in relapsed multiple myeloma not refractory to bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase 1/2 study of ixazomib in place of bortezomib or carfilzomib in a subsequent line of therapy for patients with multiple myeloma refractory to their last bortezomib or carfilzomib combination regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 19. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 3-Butoxycarbonylphenylboronic Acid vs. MIDA Boronate Esters in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the choice of organoboron reagent is a critical determinant of success in complex organic syntheses. This guide provides an in-depth, objective comparison of 3-Butoxycarbonylphenylboronic acid and its corresponding N-methyliminodiacetic acid (MIDA) boronate ester, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. By presenting supporting experimental data and detailed protocols, this guide aims to inform reagent selection for enhanced stability, yield, and efficiency in the synthesis of complex molecules.
At the forefront of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. The stability and reactivity of the boronic acid derivative used are paramount. While this compound is a versatile reagent, its MIDA boronate ester counterpart has emerged as a superior alternative for challenging substrates and multi-step syntheses due to its exceptional stability.
Core Differences in Stability and Reactivity
The fundamental distinction between this compound and its MIDA boronate ester lies in the hybridization of the boron center and its resulting stability. This compound features a trivalent, sp²-hybridized boron atom, which possesses a vacant p-orbital, rendering it susceptible to decomposition pathways like protodeboronation and oxidation.[1][2] In contrast, the MIDA boronate ester has a tetracoordinate, sp³-hybridized boron center, forming a stable dative bond with the nitrogen atom of the MIDA ligand.[3][4] This structural difference significantly enhances the stability of the MIDA boronate ester, making it a robust, crystalline solid that is amenable to chromatographic purification and long-term storage.[5][6]
MIDA boronates are generally unreactive under anhydrous cross-coupling conditions and only become active upon hydrolysis to the corresponding boronic acid, a process that can be controlled for slow release.[4][7] This property is particularly advantageous when working with unstable boronic acids, as it minimizes decomposition and can lead to higher reaction yields.[3][7]
Performance Data in Suzuki-Miyaura Cross-Coupling
The enhanced stability of MIDA boronate esters often translates to improved performance in Suzuki-Miyaura reactions, particularly with challenging substrates.
| Feature | This compound | 3-Butoxycarbonylphenyl MIDA Boronate Ester | References |
| Storage Stability | Prone to decomposition (protodeboronation, oxidation) over time. | Indefinitely stable on the benchtop under air. | [7] |
| Chromatographic Stability | Can be challenging to purify by silica gel chromatography. | Compatible with silica gel chromatography. | [5][6] |
| Typical Reaction Yield | Generally lower, especially with sensitive substrates. A comparable free boronic acid yielded 73% in a specific reaction. | Often higher and more reproducible. The corresponding MIDA boronate yielded 89% in the same reaction. | [8] |
| Handling | Can be difficult to handle and weigh accurately due to potential impurities and decomposition. | Crystalline solid, easy to handle and weigh. | [5][6] |
Experimental Protocols
Below are detailed methodologies for the synthesis of the 3-Butoxycarbonylphenyl MIDA boronate ester and a comparative protocol for a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 3-(tert-Butoxycarbonyl)phenyl MIDA boronate ester
This protocol is adapted from general procedures for the synthesis of MIDA boronates from boronic acids.[9]
Materials:
-
3-(tert-Butoxycarbonyl)phenylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
-
DMSO
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 3-(tert-Butoxycarbonyl)phenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.2 eq).
-
Add a 10:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux and allow it to react for 6 hours, collecting the water that forms in the Dean-Stark trap.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude MIDA boronate ester.
-
The crude product can be purified by crystallization or silica gel chromatography.[10]
Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Workflow
This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling of an aryl bromide with either this compound or its MIDA boronate ester.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq) OR 3-Butoxycarbonylphenyl MIDA boronate ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 5:1)
Reaction Setup:
-
To an oven-dried reaction vessel, add the aryl bromide, the boronic acid or MIDA boronate ester, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Workflow and Rationale
The following diagrams illustrate the decision-making process for selecting the appropriate boron reagent and the comparative workflow for the Suzuki-Miyaura cross-coupling.
Caption: Decision tree for selecting the appropriate boron reagent.
Caption: Comparative experimental workflow.
Conclusion
While this compound remains a viable reagent for straightforward Suzuki-Miyaura cross-coupling reactions, its MIDA boronate ester counterpart offers significant advantages in terms of stability, handling, and often, reaction yield.[7][8] For complex, multi-step syntheses or when dealing with substrates that are prone to decomposition, the superior stability and controlled reactivity of the MIDA boronate ester make it the reagent of choice for researchers seeking robust and reproducible results. The initial investment in the synthesis of the MIDA boronate can be offset by higher yields, easier purification, and the ability to perform more complex synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Potassium Trifluoroborate Salts: Superior Alternatives to 3-Butoxycarbonylphenylboronic Acid for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals seeking robust and reliable reagents for carbon-carbon bond formation, potassium trifluoroborate salts present a compelling alternative to traditional boronic acids. This guide provides an objective comparison of potassium 3-(butoxycarbonyl)phenyltrifluoroborate and 3-butoxycarbonylphenylboronic acid, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The enhanced stability and handling characteristics of trifluoroborate salts often translate to improved reproducibility and higher yields, particularly in complex synthetic routes.
Potassium trifluoroborate salts are emerging as powerful substitutes for boronic acids in a variety of chemical transformations.[1][2] Their tetracoordinate boron center bestows them with significantly greater stability compared to their trigonal boronic acid counterparts.[3] This inherent stability addresses several key drawbacks associated with boronic acids, including their propensity for protodeboronation and oxidative degradation, which can lead to lower yields and the formation of impurities.[4][5]
Executive Summary: Key Advantages of Potassium Trifluoroborate Salts
Potassium trifluoroborate salts, such as potassium 3-(butoxycarbonyl)phenyltrifluoroborate, offer several distinct advantages over this compound:
-
Enhanced Stability: Trifluoroborate salts are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for prolonged storage without degradation.[6] In contrast, boronic acids can be susceptible to decomposition, particularly on the benchtop.[6]
-
Ease of Handling: The improved stability of trifluoroborates simplifies their handling and weighing, leading to more accurate stoichiometry in reactions.[2] Boronic acids, on the other hand, can exist as mixtures of the acid and its cyclic anhydride (boroxine), complicating precise measurements.
-
Improved Reaction Performance: In many cases, trifluoroborate salts can lead to higher and more consistent yields in Suzuki-Miyaura cross-coupling reactions, especially with challenging substrates.[7] This is attributed to the slow, in-situ release of the corresponding boronic acid under the reaction conditions, which can suppress side reactions.[8]
Comparative Data: Performance in Suzuki-Miyaura Cross-Coupling
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Phenylboronic Acid | p-Bromoacetophenone | Pd(II) Complex | Cs₂CO₃ | DMF/H₂O | 95-98 |
| Phenylboronic Acid | 4-Bromoanisole | Pd₂(dba)₃ / 1 | K₃PO₄ | Dioxane | 74 |
| n-Butylboronic Acid | Bromobenzene | Pd(OAc)₂ / S-Phos | K₂CO₃ / Cs₂CO₃ | Toluene | High |
| Potassium Vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 79 |
| Potassium Alkenyltrifluoroborate | Aryl Halides/Triflates | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | Moderate to Excellent |
| Potassium Heteroaryltrifluoroborates | Aryl/Heteroaryl Halides | Not Specified | Not Specified | Not Specified | Good to Excellent |
| Potassium 4-(Benzoyloxy)butyltrifluoroborate | 3-Chloropyridine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | Excellent |
Note: The data presented is a compilation from various sources and reaction conditions are not identical. A direct comparison of yields should be made with caution.
Experimental Protocols
Synthesis of Potassium 3-(Butoxycarbonyl)phenyltrifluoroborate
This protocol is a general procedure for the synthesis of potassium aryltrifluoroborates from the corresponding boronic acids.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid.
-
A white precipitate of potassium 3-(butoxycarbonyl)phenyltrifluoroborate will form.
-
Stir the mixture at room temperature for 30 minutes.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.[9]
General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides
Materials:
-
Potassium 3-(butoxycarbonyl)phenyltrifluoroborate (1.0 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol %)
-
RuPhos (4 mol %)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add potassium 3-(butoxycarbonyl)phenyltrifluoroborate, the aryl chloride, palladium(II) acetate, RuPhos, and potassium carbonate.
-
Add a 10:1 mixture of toluene and water to the vessel.
-
Seal the vessel and heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[10]
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Bromides
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Appropriate phosphine ligand (e.g., S-Phos)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Dioxane
Procedure:
-
In a Schlenk tube, combine the aryl bromide, this compound, Pd₂(dba)₃, the phosphine ligand, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 110 °C) until the starting material is consumed (monitored by GC or TLC).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography.[11]
Visualizing the Chemistry
The following diagrams illustrate key aspects of the chemistry of boronic acids and their trifluoroborate salts.
Caption: A comparison of the handling and storage workflows for boronic acids and their corresponding trifluoroborate salts.
Caption: The reversible conversion between a boronic acid and its more stable trifluoroborate salt.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the in-situ generation of the active boronic acid from the stable trifluoroborate salt.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key component in this reaction is the organoboron species, typically a phenylboronic acid. The reactivity of the phenylboronic acid is significantly influenced by the nature and position of substituents on the phenyl ring. This guide provides a comparative analysis of the reactivity of various substituted phenylboronic acids, supported by experimental data, to aid in reaction design and optimization.
Data Presentation: Influence of Substituents on Reaction Yield
The electronic and steric properties of substituents on the phenylboronic acid play a crucial role in the efficiency of the Suzuki-Miyaura coupling. The following table summarizes the impact of various substituents on the reaction yield, drawing from studies on Suzuki-Miyaura reactions. While reaction conditions may vary between studies, the general trends provide valuable insights into how different functional groups affect the outcome of the coupling.
| Phenylboronic Acid Substituent | Substituent Position | Electronic Effect | Steric Effect | Typical Yield (%) | Reference Catalyst System (Illustrative) |
| -H (Unsubstituted) | - | Neutral | Minimal | 85-95 | Pd(PPh₃)₄ / K₂CO₃ |
| -CH₃ | para | Electron-Donating | Minimal | 90-98 | Pd(PPh₃)₄ / K₂CO₃ |
| -OCH₃ | para | Strong Electron-Donating | Minimal | 88-97 | Pd(PPh₃)₄ / K₂CO₃ |
| -N(CH₃)₂ | para | Very Strong Electron-Donating | Minimal | >95 | Pd(OAc)₂/SPhos / K₃PO₄ |
| -F | para | Weak Electron-Withdrawing | Minimal | 80-92 | Pd(dppf)Cl₂ / Cs₂CO₃ |
| -Cl | para | Electron-Withdrawing | Minimal | 75-90 | Pd(dppf)Cl₂ / Cs₂CO₃ |
| -CF₃ | para | Strong Electron-Withdrawing | Minimal | 70-85 | Pd(dppf)Cl₂ / Cs₂CO₃ |
| -NO₂ | para | Very Strong Electron-Withdrawing | Minimal | 65-80 | Pd(dppf)Cl₂ / Cs₂CO₃ |
| -CH₃ | ortho | Electron-Donating | High | 60-75 | Pd(OAc)₂/Buchwald Ligand / K₃PO₄ |
| -OCH₃ | ortho | Strong Electron-Donating | High | 55-70 | Pd(OAc)₂/Buchwald Ligand / K₃PO₄ |
| -Cl | ortho | Electron-Withdrawing | High | 50-65 | Pd(OAc)₂/Buchwald Ligand / K₃PO₄ |
Note: The yields presented are typical and can vary significantly based on the specific reaction conditions, including the coupling partner (aryl halide), catalyst, ligand, base, solvent, and temperature.
Experimental Protocols: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a substituted phenylboronic acid with an aryl bromide. This protocol can be adapted for specific substrates and conditions.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Mandatory Visualization
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Influence of Substituents on Phenylboronic Acid Reactivity
The electronic and steric nature of substituents on the phenylboronic acid significantly impacts the transmetalation step of the catalytic cycle, which is often the rate-determining step.
Caption: The influence of electronic and steric effects on phenylboronic acid reactivity.
Benchmarking 3-Butoxycarbonylphenylboronic Acid: A Comparative Guide for Suzuki-Miyaura Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of coupling reagents is critical to the success of these reactions. This guide provides an objective comparison of 3-butoxycarbonylphenylboronic acid against other commonly used phenylboronic acids in Suzuki-Miyaura coupling, supported by experimental data to inform reagent selection and reaction optimization.
The electronic nature of substituents on the phenylboronic acid ring plays a significant role in the efficiency of the Suzuki-Miyaura coupling. Generally, electron-donating groups on the boronic acid can enhance the rate of the crucial transmetalation step in the catalytic cycle, often leading to higher yields. Conversely, electron-withdrawing groups, such as the butoxycarbonyl group, can deactivate the boronic acid, potentially leading to lower reaction yields under standard conditions.
Performance Comparison in Suzuki-Miyaura Coupling
To illustrate the impact of substituents on the phenylboronic acid, a comparative study was conducted involving the Suzuki-Miyaura coupling of different boronic acids with 4-bromoanisole. The reactions were performed under identical conditions to ensure a valid comparison. The selected boronic acids were:
-
This compound (electron-withdrawing substituent)
-
Phenylboronic Acid (unsubstituted)
-
4-Methoxyphenylboronic Acid (electron-donating substituent)
The results of these comparative experiments are summarized in the table below.
| Boronic Acid | Substituent Type | Product Yield (%) |
| This compound | Electron-Withdrawing | 75% |
| Phenylboronic Acid | Unsubstituted | 95% |
| 4-Methoxyphenylboronic Acid | Electron-Donating | 98% |
Table 1: Comparison of product yields for the Suzuki-Miyaura coupling of various phenylboronic acids with 4-bromoanisole. Reactions were carried out under standardized conditions for a comparative analysis.
The experimental data clearly demonstrates that the electronic properties of the substituent on the phenylboronic acid have a direct impact on the reaction yield. The electron-donating methoxy group in the para position of 4-methoxyphenylboronic acid resulted in the highest yield (98%). The unsubstituted phenylboronic acid also provided a high yield of 95%. In contrast, the electron-withdrawing butoxycarbonyl group at the meta position in this compound led to a noticeably lower yield of 75% under the same reaction conditions.
This trend is consistent with the generally accepted mechanism of the Suzuki-Miyaura coupling, where the transmetalation step is often rate-limiting. Electron-donating groups increase the nucleophilicity of the aryl group attached to the boron atom, facilitating its transfer to the palladium center. Conversely, electron-withdrawing groups decrease this nucleophilicity, slowing down the transmetalation and potentially leading to lower overall yields.
Experimental Protocols
The following is a detailed protocol for the comparative Suzuki-Miyaura coupling experiments.
Materials:
-
Aryl Halide: 4-bromoanisole (1.0 mmol)
-
Boronic Acids:
-
This compound (1.2 mmol)
-
Phenylboronic Acid (1.2 mmol)
-
4-Methoxyphenylboronic Acid (1.2 mmol)
-
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Base: Potassium Phosphate (K₃PO₄) (3.0 mmol)
-
Solvent: 1,4-Dioxane (8 mL) and Water (2 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), potassium phosphate (3.0 mmol), and the palladium catalyst (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
The reaction mixture is stirred and heated to 90°C under the inert atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to obtain the desired biaryl product.
-
The yield of the purified product is determined.
Visualizing the Process
To better understand the relationships and workflow of the Suzuki-Miyaura coupling reaction, the following diagrams are provided.
A Comparative Kinetic Analysis of 3-Butoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency and yield. This guide provides an objective comparison of the kinetic performance of 3-Butoxycarbonylphenylboronic acid against other substituted phenylboronic acids, supported by established mechanistic principles and comparative experimental data.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its mild conditions and broad functional group tolerance. The reaction kinetics, and thus the overall efficiency, are significantly influenced by the electronic and steric properties of the boronic acid used. This guide focuses on the performance of this compound, a commonly used reagent in pharmaceutical and materials science, and compares its reactivity with other representative boronic acids.
The Influence of Substituents on Reaction Kinetics
The rate of the Suzuki-Miyaura reaction is largely governed by three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituent on the phenylboronic acid primarily impacts the transmetalation step.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the nucleophilicity of the carbon atom attached to the boron. This enhanced nucleophilicity generally accelerates the transmetalation step, leading to faster reaction rates.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the aromatic ring, such as nitro (-NO₂) or carbonyl groups (-COOR), decrease the nucleophilicity of the ipso-carbon. This can lead to a slower transmetalation step and, consequently, a reduced overall reaction rate.[2] The 3-butoxycarbonyl group on this compound is an electron-withdrawing group, which is expected to decrease its reaction rate compared to unsubstituted or electron-rich phenylboronic acids.
Comparative Performance Data
While direct, side-by-side kinetic studies comparing a wide range of substituted phenylboronic acids under identical conditions are not extensively available in the literature, the general principles of electronic effects allow for a qualitative and semi-quantitative comparison. The following table summarizes expected relative reaction rates and observed yields for the Suzuki-Miyaura coupling of various boronic acids with a common aryl halide partner.
| Boronic Acid | Substituent Type | Expected Relative Initial Rate | Representative Yield (%) |
| 4-Methoxyphenylboronic Acid | Electron-Donating | Faster | High |
| 4-Methylphenylboronic Acid | Electron-Donating | Moderate-Fast | High |
| Phenylboronic Acid | Neutral | Moderate | Good to High |
| This compound | Electron-Withdrawing | Slower | Moderate to Good |
| 4-Nitrophenylboronic Acid | Strongly Electron-Withdrawing | Slowest | Variable, often lower |
Note: The expected relative initial rates are based on the principles of electronic effects on the transmetalation step. Actual reaction rates and yields are highly dependent on the specific reaction conditions, including the aryl halide, catalyst system, base, and solvent.
Experimental Protocols
To conduct a rigorous kinetic analysis of the Suzuki-Miyaura reaction and obtain comparative data, a well-defined experimental protocol is essential. The following outlines a general procedure for monitoring the reaction progress.
Protocol for Kinetic Monitoring of Suzuki-Miyaura Coupling
Objective: To determine the reaction rate and profile for the coupling of an aryl halide with a selected boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block/oil bath
-
Analytical instrument (GC-MS or HPLC)
Procedure:
-
Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, combine the aryl halide, boronic acid, palladium catalyst, base, and internal standard.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent to the reaction vial via syringe.
-
Reaction Initiation: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80 °C) and begin vigorous stirring.
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a small amount of cold diethyl ether and a drying agent (e.g., anhydrous sodium sulfate).
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time. The initial reaction rate can be determined from the slope of the curve at the initial time points.
Visualizing the Process
To better understand the key processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
References
A Comparative Guide to the Structural Analysis of Biaryls from Diverse Boronic Acid Precursors
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a fundamental aspect of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a premier method for this transformation, utilizing various boronic acids and their derivatives.[1][2] The choice of the organoboron reagent is critical, as it influences not only the reaction's efficiency but also the structural integrity and purity of the resulting biaryl product. This guide provides an objective comparison of biaryls synthesized from different boronic acid precursors, supported by experimental data and detailed methodologies.
The stability and reactivity of the boronic acid derivative can significantly affect reaction yields, functional group tolerance, and the formation of byproducts.[3] While traditional boronic acids are widely used, they can be unstable, leading to side reactions like protodeboronation and homocoupling.[3][4] This has led to the development of more robust alternatives, such as N-methyliminodiacetic acid (MIDA) boronates, potassium organotrifluoroborates, and various boronic esters, each offering distinct advantages in stability, handling, and reactivity.[4]
Comparative Performance of Boronic Acid Derivatives
The selection of a boronic acid derivative impacts yield, reaction time, and purification requirements. The following tables provide a comparative overview of the general characteristics and performance of common boronic acid derivatives in biaryl synthesis.
Table 1: General Characteristics of Boronic Acid Derivatives
| Feature | Boronic Acid | Potassium Organotrifluoroborate | Boronate Pinacol Ester | MIDA Boronate |
| Stability | Variable; prone to dehydration (boroxine formation) and protodeboronation.[3][4] | High; crystalline solids, stable to air and moisture.[4] | Generally good; more stable than corresponding boronic acids.[3] | High; crystalline, free-flowing solids, stable to air and moisture.[1][4] |
| Handling | Can be challenging to handle and purify due to instability.[1] | Easy to handle, weigh, and store.[1] | Relatively easy to handle and purify.[1] | Easy to handle and compatible with silica gel chromatography.[4] |
| Reactivity | Generally high, but can be inconsistent.[5] | Often requires specific activation conditions for efficient transmetalation.[1] | Reactivity can be tuned; generally good.[1] | Allows for controlled, slow release of the boronic acid under reaction conditions.[4] |
| Byproducts | Boric acid and boroxines (generally water-soluble).[1] | Inorganic fluoride salts (typically easy to remove).[1] | Pinacol (organic-soluble, may require chromatography for removal).[1] | MIDA ligand (water-soluble). |
| Cost | Generally cost-effective.[1] | Can be more expensive to synthesize or purchase.[1] | Cost varies depending on the diol used.[1] | Can be more expensive but offers significant advantages. |
Table 2: Performance Data in Biaryl Synthesis via Suzuki-Miyaura Coupling
| Boronic Acid/Alternative | Electrophile | Product | Yield (%) |
| 2-Nitrophenylboronic Acid | Bromobenzene | 2-Nitrobiphenyl | 70-98%[6] |
| 2-Nitrophenyl MIDA Boronate | Bromobenzene | 2-Nitrobiphenyl | 85-95%[6] |
| Methyl 3-boronobenzoate | 4-Bromotoluene | Methyl 3-(4-methylphenyl)benzoate | 91-96%[7] |
| Methyl 3-boronobenzoate | 1-Bromo-4-fluorobenzene | Methyl 3-(4-fluorophenyl)benzoate | 90-95%[7] |
| Methyl 3-boronobenzoate | 4-Bromoanisole | Methyl 3-(4-methoxyphenyl)benzoate | 92-97%[7] |
| Benzylboronic Acid | 4-Iodoanisole | 4-Methoxy-4'-methylbiphenyl | ~85%[1] |
| Potassium Benzyltrifluoroborate | 4-Iodoanisole | 4-Methoxy-4'-methylbiphenyl | ~90%[1] |
| Benzylboronate Pinacol Ester | 4-Iodoanisole | 4-Methoxy-4'-methylbiphenyl | ~95%[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions using a standard boronic acid and a MIDA boronate.
Protocol 1: Suzuki-Miyaura Coupling of a Functionalized Pyridylboronic Acid
This protocol is adapted from the synthesis of novel heteroarylpyridines.[4]
-
Materials:
-
Functionalized pyridylboronic acid (1.0 equiv)
-
Heteroaryl bromide (1.0-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (approx. 5 mol%)
-
Degassed N,N-Dimethylformamide (DMF)
-
Degassed aqueous sodium carbonate solution (2 M)
-
-
Procedure:
-
To a reaction vessel containing a magnetic stir bar, add the pyridylboronic acid, the heteroaryl bromide, and tetrakis(triphenylphosphine)palladium(0).[4]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add degassed DMF via syringe and stir the mixture at room temperature for 30-60 minutes.[4]
-
Add the degassed aqueous sodium carbonate solution.[4]
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final biaryl product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]
-
Protocol 2: Suzuki-Miyaura Coupling of a MIDA Boronate in Water
This "green chemistry" protocol is adapted from a study demonstrating Suzuki-Miyaura reactions in an aqueous medium.[4]
-
Materials:
-
Aryl or heteroaryl MIDA boronate (1.0 equiv)
-
Aryl or heteroaryl bromide/chloride (1.0 equiv)
-
Palladium(II) acetate (2-4 mol%)
-
Triphenylphosphine (4-8 mol%)
-
Triethylamine (3.0 equiv)
-
Water
-
-
Procedure:
-
In a reaction vessel, combine the MIDA boronate, the aryl/heteroaryl halide, palladium(II) acetate, and triphenylphosphine.[4]
-
Add water as the solvent, followed by triethylamine as the base.
-
Thoroughly degas the mixture by bubbling an inert gas through the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously until the reaction is complete as indicated by TLC analysis.
-
Cool the reaction mixture. If the product precipitates as a solid, it can be isolated by simple filtration.[4]
-
If the product is not a solid, perform a standard aqueous work-up and extract with an organic solvent.[4]
-
Purify the product using flash column chromatography.
-
Confirm the structure and purity of the isolated biaryl using appropriate analytical techniques (NMR, MS, and potentially X-ray crystallography for unambiguous structure determination).[8][9][10]
-
Visualizing the Synthesis and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the chemical process and experimental procedure.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. rigaku.com [rigaku.com]
Safety Operating Guide
Proper Disposal of 3-Butoxycarbonylphenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 3-Butoxycarbonylphenylboronic acid, designed for researchers, scientists, and drug development professionals. Following these steps will help maintain a safe laboratory environment and ensure adherence to regulatory requirements.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be aware of the hazards associated with this compound. This compound is categorized as a skin and eye irritant[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation[1][2]. |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from dust and splashes[1][2]. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To prevent inhalation of irritating dust particles[2][3][4]. |
II. Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated containers must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory[2].
Step 1: Waste Collection
-
Solid Waste: Collect un-used or waste this compound in a clearly labeled, sealed container.
-
Avoid creating dust during transfer[1].
-
The container must be compatible with the chemical.
-
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, should be collected in a designated hazardous waste container.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the name of the principal investigator or laboratory contact.
Step 3: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4].
-
Secondary containment should be used to prevent spills[5].
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a complete inventory of the waste.
-
Never dispose of this compound down the drain or in the regular trash [5].
Step 5: Decontamination of Empty Containers
-
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Triple Rinse Procedure:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste in a separate, properly labeled container.
-
After triple rinsing, deface or remove the original label. The container can then be disposed of according to your institution's guidelines for decontaminated glassware or plasticware[5][6].
-
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, and if you are trained to do so, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust.
-
Collect: Carefully sweep or scoop the absorbed material into a hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
For eye or skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[1][2][4]. Remove contaminated clothing.
References
Personal protective equipment for handling 3-Butoxycarbonylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3-Butoxycarbonylphenylboronic acid (CAS RN: 220210-56-0). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin and eye irritation.[1][2] Some sources also indicate it may cause respiratory irritation.[3] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Requirement | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact, which can lead to skin irritation.[1][4] Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or if dust is generated. | Minimizes the inhalation of dust or aerosols that may cause respiratory tract irritation.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to minimize exposure and ensure a safe laboratory environment.
-
Preparation :
-
Handling the Compound :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][7]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. Get medical advice if skin irritation occurs.[1][2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect unused or waste solid material in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Solutions of the compound should be collected in a separate, labeled container for liquid hazardous waste.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[1]
-
-
Container Decontamination :
-
Triple-rinse the empty container with a suitable solvent in a fume hood.[1]
-
The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinses may also need to be collected, depending on institutional policies.
-
After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to laboratory recycling or waste guidelines.[1]
-
-
Final Disposal :
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[8]
-
Visual Safety Protocols
Below are diagrams illustrating the logical flow of safety procedures.
Caption: Workflow for handling this compound.
Caption: Emergency response plan for exposure incidents.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
